sFRP-1 Inhibitor
Description
Overview of Secreted Frizzled-Related Protein 1 (sFRP-1) in Biological Systems
sFRP-1 is a 35 kDa secreted glycoprotein (B1211001) that belongs to a family of five such proteins in humans (sFRP1-5). wikipedia.org These proteins function as extracellular signaling ligands. wikipedia.org sFRP-1 is expressed in a variety of human tissues, with the highest concentrations found in the heart. wikipedia.orgcusabio.com It plays a crucial role in numerous biological processes, including embryonic development, tissue homeostasis, and cell differentiation. wikipedia.orgmaayanlab.cloud For instance, sFRP-1 is involved in determining the polarity of photoreceptor cells in the retina and plays a role in bone formation by regulating osteoblast and osteocyte survival. wikipedia.orgoup.com The protein's function can be influenced by its localization; an unspliced form of sFRP-1 found in the lung and liver contains a hydrophobic region that may anchor it to the cell membrane, potentially altering its ability to antagonize Wnt signaling compared to the untethered form. wikipedia.org
Fundamental Role of sFRP-1 in Wnt Signaling Pathway Modulation
The Wnt signaling pathway is a complex network essential for a wide range of developmental and physiological processes. wikipedia.org sFRP-1 primarily modulates this pathway by acting as a soluble antagonist. patsnap.comwikipedia.org It can directly bind to Wnt proteins through its Frizzled-like cysteine-rich domain, preventing them from interacting with their cell surface Fz receptors. rndsystems.comwikipedia.org Additionally, sFRP-1 can form non-functional complexes with the Fz receptors themselves, further inhibiting Wnt signaling. rndsystems.comwikipedia.org Interestingly, the effect of sFRP-1 on Wnt signaling can be biphasic; at high concentrations, it acts as an antagonist, while at lower concentrations, it may promote Wnt activity. rndsystems.comwikipedia.org
Canonical Wnt/β-catenin Signaling Pathway Regulation by sFRP-1
The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is a crucial regulator of gene expression. patsnap.comahajournals.org In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. When a Wnt ligand binds to its Fz receptor and LRP5/6 co-receptor, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription by partnering with TCF/LEF transcription factors. ahajournals.orgarvojournals.org
sFRP-1 primarily inhibits this pathway by sequestering Wnt ligands, thereby preventing the stabilization of β-catenin. ontosight.aiuniprot.org By binding to Wnt proteins, sFRP-1 blocks their interaction with Fz receptors, leading to decreased intracellular β-catenin levels. uniprot.orgmybiosource.com Research has shown that in human trabecular meshwork cells, treatment with WNT3a induces β-catenin translocation to the nucleus, an effect that is blocked by co-treatment with sFRP-1. arvojournals.org Furthermore, one study has suggested that sFRP-1 might also directly bind to cytoplasmic β-catenin, preventing its interaction with TCF in the nucleus. mdpi.com
Non-Canonical Wnt Signaling Pathways and sFRP-1 Interactions
In addition to the canonical pathway, there are non-canonical Wnt pathways that are independent of β-catenin and regulate processes like cell polarity and calcium signaling. ahajournals.orgresearchgate.net The interaction of sFRP-1 with these pathways is more complex and less uniformly defined.
Some studies suggest that sFRP-1 can inhibit non-canonical signaling. For instance, in a mouse model of obstructive nephropathy, the absence of sFRP-1 led to increased levels of phosphorylated c-Jun, a marker of the non-canonical Wnt/Planar Cell Polarity (PCP) pathway, suggesting that sFRP-1 normally suppresses this pathway to protect against renal damage. nih.gov Conversely, other research indicates that sFRP-1's interaction with Fz receptors might primarily affect non-canonical components. biologists.com There is also evidence suggesting that sFRP-1 does not modulate non-canonical signaling in certain cell types, such as human trabecular meshwork cells. researchgate.net
Aberrant sFRP-1 Expression and Wnt Pathway Dysregulation in Pathological States
Beyond cancer, aberrant sFRP-1 levels are implicated in other conditions. In glaucoma, increased expression of sFRP-1 in the trabecular meshwork is associated with elevated intraocular pressure. maayanlab.cloudarvojournals.org In fibrotic diseases, such as lung fibrosis, reduced levels of sFRP-1 have been observed. researchgate.net Conversely, in conditions like rheumatoid arthritis, SFRP1 has been shown to negatively modulate pyroptosis in fibroblast-like synoviocytes. frontiersin.org
Rationale for sFRP-1 Inhibitors as Targeted Therapeutic Modalities
The critical role of sFRP-1 in modulating the Wnt pathway, and the consequences of its dysregulation in disease, provide a strong rationale for the development of sFRP-1 inhibitors as targeted therapies. patsnap.com In diseases characterized by excessive sFRP-1 activity, such as certain forms of glaucoma where elevated sFRP-1 contributes to increased intraocular pressure, inhibiting sFRP-1 could restore normal Wnt signaling and alleviate the pathology. arvojournals.org
In the context of regenerative medicine, inhibiting sFRP-1 could enhance the body's natural repair processes. patsnap.com For instance, in bone, where sFRP-1 acts as a negative regulator of bone formation, its inhibition could stimulate osteoblast activity and increase bone mass. oup.comnih.gov Small molecule inhibitors of sFRP-1 have been developed and shown to increase bone formation in ex vivo models. nih.govresearchgate.net One such inhibitor, WAY-316606, has been demonstrated to promote mineralization in periodontal ligament cells and attenuate osteoclastogenesis. nih.govnih.gov These findings highlight the potential of sFRP-1 inhibitors as a novel therapeutic approach for a range of conditions, from cancer and degenerative diseases to tissue regeneration. patsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFFSIFXFHJJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648874 | |
| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915754-88-0 | |
| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Sfrp 1 Inhibitor Action
Direct Interaction and Sequestration of Wnt Ligands via Netrin (NTR) Domain
One of the primary mechanisms by which sFRP-1 inhibits Wnt signaling is through the direct binding and sequestration of Wnt ligands. mdpi.comrndsystems.com This interaction is mediated by the NTR domain of sFRP-1. mdpi.comnih.gov By binding directly to Wnt proteins in the extracellular space, sFRP-1 effectively prevents these ligands from engaging with their Frizzled (Fz) family receptors on the cell surface. wikipedia.org This sequestration is a crucial step in antagonizing the Wnt pathway, as it blocks the initial signal for pathway activation. mdpi.com Studies have demonstrated that the NTR domain is not only capable of binding Wnt ligands but is also essential for the full inhibitory function of the sFRP-1 protein. nih.govnih.gov While some early studies emphasized the role of the CRD in Wnt binding, subsequent research has clarified that the NTR domain is a key player in this interaction, with some evidence suggesting it is the primary site for Wnt association. nih.govnih.govcsic.es
Binding to Frizzled (Fz) Receptors via Cysteine-Rich Domain (CRD) and Prevention of Ligand Interaction
The Cysteine-Rich Domain (CRD) of sFRP-1 shares significant sequence homology (30-50%) with the CRD of Fz receptors, which is the site where Wnt proteins normally bind. wikipedia.org This structural similarity allows the sFRP-1 CRD to act as a competitive inhibitor. plos.org There are two main ways this interaction inhibits Wnt signaling.
First, the sFRP-1 CRD can bind directly to Wnt ligands, sequestering them from the Fz receptor, a function it shares with the NTR domain. nih.govrndsystems.com Second, sFRP-1 can form a non-functional complex with the Fz receptor itself by binding directly to the receptor's CRD. wikipedia.orgnih.gov This sFRP-1/Fz complex formation physically obstructs the Wnt ligand from accessing its binding site on the receptor, thereby preventing signal transduction. mdpi.complos.org Both the NTR and CRD domains are considered necessary for the most effective inhibition of the Wnt pathway. mdpi.com
Direct Binding to Cytoplasmic β-catenin and Inhibition of TCF/LEF Complex Formation
While sFRP-1 is primarily known as an extracellular inhibitor, some studies suggest it may also have intracellular functions. mdpi.com One proposed mechanism involves the direct binding of sFRP-1 to cytoplasmic β-catenin. mdpi.com In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin are pivotal. Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes. mdpi.comfrontierspartnerships.org
It has been proposed that sFRP-1 can circumvent its extracellular roles and directly interact with β-catenin in the cytoplasm. mdpi.com This binding may inhibit the interaction between β-catenin and TCF in the nucleus, providing an additional layer of Wnt signaling blockade. mdpi.com This direct intracellular action would lead to a decrease in intracellular β-catenin levels, further suppressing the pathway. proteinatlas.orgmedchemexpress.comgenecards.org
Modulation of Downstream Wnt Target Gene Transcription and Protein Expression
The inhibitory actions of sFRP-1 culminate in the altered expression of downstream Wnt target genes. By preventing Wnt signaling, sFRP-1 leads to the degradation of β-catenin, which in turn reduces the transcription of genes responsible for cell proliferation and survival. spandidos-publications.comnih.gov Restoration of sFRP-1 expression in cancer cells has been shown to inhibit Wnt activity, leading to the destabilization of β-catenin and the downregulation of its key target genes. nih.gov
Key target genes and proteins affected by sFRP-1 include:
β-catenin: sFRP-1 expression leads to decreased levels of both cytoplasmic and total β-catenin. frontierspartnerships.orgspandidos-publications.comresearchgate.net
c-Myc: This potent oncogene is a well-known Wnt target. sFRP-1 expression reduces c-Myc levels, contributing to decreased cell proliferation. frontierspartnerships.orgnih.govresearchgate.net
Cyclin D1: A crucial cell cycle regulator, Cyclin D1 expression is diminished in the presence of sFRP-1, leading to delays in the G1 phase of the cell cycle. frontierspartnerships.orgnih.govahajournals.org
Survivin: While less commonly detailed in the context of sFRP-1 specifically, as a key anti-apoptotic protein often regulated by Wnt/β-catenin signaling, its expression is expected to be downregulated by sFRP-1's inhibitory action.
AXIN2 and LEF1: These are direct transcriptional targets and components of the Wnt pathway itself, forming a negative feedback loop. sFRP-1 activity would be expected to reduce their expression by inhibiting the pathway.
The table below summarizes the observed effects of sFRP-1 on these key Wnt pathway targets based on various research findings.
| Target Gene/Protein | Effect of sFRP-1 Expression | Cellular Consequence | References |
| β-catenin | Decrease | Inhibition of Wnt signal transduction | frontierspartnerships.orgnih.govspandidos-publications.comresearchgate.net |
| c-Myc | Decrease | Reduced cell proliferation | aacrjournals.orgfrontierspartnerships.orgnih.govresearchgate.net |
| Cyclin D1 | Decrease | Inhibition of cell cycle progression (G1 delay) | aacrjournals.orgfrontierspartnerships.orgnih.govresearchgate.netahajournals.org |
| Survivin | Decrease (Inferred) | Potential increase in apoptosis | |
| AXIN2 | Decrease (Inferred) | Disruption of negative feedback loop | |
| LEF1 | Decrease (Inferred) | Reduced transcription of Wnt target genes |
Cross-talk and Interplay with Other Critical Signaling Pathways
The function of sFRP-1 is not limited to the Wnt pathway; it also engages in significant cross-talk with other major cellular signaling networks, including the Transforming Growth Factor-beta (TGF-β) and Hedgehog (Hh) pathways. mdpi.com
Transforming Growth Factor-beta (TGF-β) Signaling Pathway
The interaction between sFRP-1 and the TGF-β pathway is complex and appears to be highly context-dependent, with reports showing both synergistic and antagonistic relationships. mdpi.comspandidos-publications.com
Inhibitory Cross-talk: In some contexts, sFRP-1 can inhibit TGF-β activity. For example, ectopic expression of sFRP-1 has been shown to suppress TGF-β signaling. mdpi.com In trabecular meshwork cells, sFRP-1 was found to inhibit the basal signaling activity of the TGF-β pathway. arvojournals.org
Activating Cross-talk: Conversely, in certain cancers like gastric cancer, upregulation of sFRP-1 has been associated with the activation of the TGF-β pathway, promoting cell proliferation and invasion. mdpi.comspandidos-publications.com This effect may be mediated through the activation of GSK3β and Rac1, which can modulate Smad3 activity. spandidos-publications.comresearchgate.net
TGF-β Regulating sFRP-1: The regulation can also occur in the opposite direction. In some lung and breast cancer models, TGF-β signaling has been shown to suppress the expression of sFRP-1. mdpi.commdpi.com The loss of sFRP-1, in turn, can render cells more sensitive to TGF-β signaling, enhancing the expression of targets like Integrin β3 and PAI-1, which are involved in cell migration. mdpi.comnih.gov
Hedgehog (Hh) Signaling Pathway
The Hedgehog (Hh) and Wnt pathways often exhibit a reciprocal inhibitory relationship, and sFRP-1 is a key mediator of this cross-talk. nih.govspandidos-publications.com Hh signaling acts upstream of the Wnt pathway and negatively regulates its activity by directly controlling the expression of sFRP-1. nih.govspandidos-publications.com
The mechanism involves the Gli family of transcription factors, which are the final effectors of the Hh pathway. mdpi.com The promoter region of the SFRP1 gene contains binding sites for Gli1, making SFRP1 a direct transcriptional target of the Hh pathway. mdpi.com Therefore, activation of Hh signaling leads to increased transcription and expression of sFRP-1. mdpi.comnih.gov This elevated level of sFRP-1 then antagonizes the Wnt pathway, providing a molecular basis for the observed inhibition of Wnt signaling by the Hh pathway. mdpi.comnih.gov Knocking down sFRP-1 in cells with active Hh signaling can reverse this inhibition and restore Wnt-mediated β-catenin accumulation. mdpi.comnih.gov This regulatory loop is crucial in development and its dysregulation is implicated in several cancers. mdpi.comnih.gov
Notch Signaling Pathway (e.g., ADAM10 regulation)
Secreted Frizzled-Related Protein 1 (sFRP-1) has been identified as a significant modulator of the Notch signaling pathway, primarily through its interaction with A Disintegrin and Metalloproteinase 10 (ADAM10). frontiersin.orgcsic.esuniv-smb.fr ADAM10 is a key enzyme responsible for the proteolytic cleavage of the Notch receptor, a critical step for the activation of Notch signaling. csic.es
Research indicates that sFRP-1 can directly bind to ADAM10 and downregulate its α-secretase activity. frontiersin.orgcsic.es This inhibition of ADAM10 by sFRP-1 effectively blocks the activation of the Notch signaling pathway. frontiersin.org For instance, in the developing mouse retina, the genetic inactivation of Sfrp1 and the functionally redundant Sfrp2 leads to a transient upregulation of Notch signaling, demonstrating the inhibitory role of sFRPs on this pathway. csic.esuniv-smb.fr This interaction is independent of the canonical Wnt signaling pathway, highlighting a novel function for sFRP-1 beyond its role as a Wnt antagonist. csic.es
The regulation of ADAM10 by sFRP-1 has broader implications, as ADAM10 has other substrates, including the Amyloid Precursor Protein (APP). csic.esuniv-smb.fr By inhibiting ADAM10, sFRP-1 can influence the processing of these substrates, which is relevant in various pathological conditions, including Alzheimer's disease. csic.esmdpi.com In the context of rheumatoid arthritis, sFRP-1's ability to bind to ADAM10 and suppress Notch signaling is considered a mechanism for its potential therapeutic effects. frontiersin.org
Table 1: sFRP-1 Interaction with Notch Signaling Pathway Components
| Interacting Protein | Effect of sFRP-1 | Consequence |
|---|---|---|
| ADAM10 | Binds to and downregulates its metalloprotease activity. frontiersin.orgcsic.es | Inhibition of Notch receptor cleavage and subsequent pathway activation. frontiersin.orgcsic.es |
| Notch Receptor | Indirectly inhibits its activation by targeting ADAM10. frontiersin.org | Reduced release of the Notch intracellular domain (NICD) and decreased transcription of Notch target genes. frontiersin.org |
Hypoxia-Inducible Factor (HIF) Pathway
sFRP-1 plays a role in modulating the Hypoxia-Inducible Factor (HIF) pathway, particularly in the context of neuroinflammation. biorxiv.orgcsic.es The HIF pathway is a critical cellular response mechanism to low oxygen levels (hypoxia) and is involved in regulating various processes, including inflammation. nih.gov
Studies have shown that in neuroinflammatory conditions, astrocyte-derived sFRP-1 can amplify the microglial inflammatory response. biorxiv.orgcsic.es This is achieved, in part, by promoting the full expression of downstream targets of HIF. biorxiv.orgcsic.es While the expression of Hif1α itself may not be significantly altered, sFRP-1 allows for the upregulation of HIF-dependent genes such as Vegfa, Sod2, Mif, Aldoa, and Ldha in microglial cells following an inflammatory stimulus. biorxiv.org
This suggests that sFRP-1 acts as a critical communication link from astrocytes to microglia, sustaining a chronic inflammatory state by potentiating the HIF-dependent inflammatory pathway. biorxiv.orgcsic.es In clear cell renal cell carcinoma, a different aspect of the interplay between these pathways is observed. Under hypoxic conditions or with the loss of the von Hippel-Lindau (VHL) tumor suppressor, β-catenin is recruited by HIF-1α to the promoters of genes that enhance tumor cell survival. aacrjournals.org This indicates a convergence of the Wnt/β-catenin and hypoxia pathways, where sFRP-1, as a Wnt inhibitor, can indirectly influence these processes. aacrjournals.org
Nuclear Factor-kappa B (NF-κB) Pathway
sFRP-1 has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses. biorxiv.orgcsic.es In the central nervous system, sFRP-1 derived from astrocytes can amplify and sustain microglial activation during neuroinflammation. biorxiv.orgcsic.es
The molecular mechanism involves sFRP-1 enabling the full expression of downstream targets of not only the HIF pathway but also, to a lesser extent, the NF-κB pathway. biorxiv.orgcsic.es This suggests that sFRP-1 acts as an amplifier of the inflammatory cascade, contributing to the establishment of a chronic inflammatory state. biorxiv.orgcsic.es Silencing of Sfrp1 has been proposed as a strategy to be combined with the silencing of key genes in the NF-κB pathway to synergistically enhance the pro-osteogenic properties of mesenchymal stem cells by modulating the inflammatory microenvironment. isciii.esisciii.es
Extracellular Signal-Regulated Kinase (ERK) Pathway
Research has demonstrated that sFRP-1 can directly influence the Extracellular Signal-Regulated Kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival. nih.govnih.gov In human lung epithelial cells, treatment with sFRP-1 has been shown to induce the phosphorylation of ERK. nih.gov
This activation of the ERK pathway by sFRP-1 has functional consequences, including the upregulation of matrix metalloproteinases. nih.govnih.gov Specifically, the induction of MMP1 by cigarette smoke, a factor in the development of emphysema, is dependent on ERK activation. nih.gov The finding that sFRP-1 can activate ERK and subsequently increase MMP1 expression suggests that sFRP-1 can replicate biological processes associated with lung tissue destruction. nih.govnih.govresearchgate.net This highlights a role for sFRP-1 in pathological conditions that is distinct from its function in developmental processes. nih.govnih.gov
Glycogen (B147801) Synthase Kinase-3 beta (GSK3β)/Rac1 Axis
sFRP-1 has been found to exert effects on cellular behavior through the Glycogen Synthase Kinase-3 beta (GSK3β)/Rac1 axis. mdpi.comnih.govnih.gov In certain cellular contexts, such as gastric cancer, overexpression of sFRP-1 leads to the restoration of GSK3β activity. nih.govnih.gov GSK3β is a multifunctional serine/threonine kinase, and its activity is often inhibited in the canonical Wnt signaling pathway. By counteracting this inhibition, sFRP-1 can influence downstream signaling. mdpi.com
The restored activity of GSK3β, in turn, activates the Rac family small GTPase 1 (Rac1). nih.govnih.gov Rac1 is a key regulator of the actin cytoskeleton and is involved in cell migration and invasion. nih.gov Studies have shown that the activation of the GSK3β/Rac1 axis by sFRP-1 is associated with increased cell growth and migration/invasion in gastric cancer cells. nih.govnih.gov Inhibition of either GSK3β or Rac1 can abolish these effects of sFRP-1. nih.gov This indicates that the GSK3β/Rac1 axis is a critical mediator of sFRP-1's tumor-promoting functions in specific cancer types. nih.govnih.gov
Table 2: sFRP-1-Mediated Regulation of the GSK3β/Rac1 Axis
| Component | Effect of sFRP-1 Overexpression | Downstream Consequence |
|---|---|---|
| GSK3β | Restores activity by preventing inhibitory phosphorylation. nih.govnih.gov | Activation of Rac1. nih.govnih.gov |
| Rac1 | Activated by GSK3β. nih.govnih.gov | Increased cell growth, migration, and invasion. nih.gov |
Metalloproteinase Regulation (e.g., MMP1, MMP9, TIMP1, Xolloid-related)
sFRP-1 has been shown to be a significant regulator of metalloproteinase expression, particularly Matrix Metalloproteinase 1 (MMP1) and Matrix Metalloproteinase 9 (MMP9). nih.govnih.gov In studies involving human lung epithelial cells, the expression of sFRP-1 led to a notable upregulation in the production of both MMP1 and MMP9. nih.govnih.govresearchgate.net This effect was observed in both pneumocytes and small airway epithelial cells. nih.gov
The induction of these MMPs by sFRP-1 is significant as MMP1 and MMP9 are implicated in tissue remodeling and destruction in pathological conditions like emphysema. nih.gov The mechanism for this upregulation involves the activation of the ERK signaling pathway by sFRP-1. nih.gov
Interestingly, while sFRP-1 increases the expression of MMP1 and MMP9, it does not appear to alter the production of their endogenous inhibitor, Tissue Inhibitor of Metalloproteinase 1 (TIMP1). nih.govnih.gov This imbalance, favoring increased proteinase activity, can contribute to the breakdown of the extracellular matrix. nih.gov The positive correlation between sFRP-1 and MMP expression has been observed in both adult and developing lung tissue. nih.gov
Table 3: Regulation of Metalloproteinases by sFRP-1
| Metalloproteinase/Inhibitor | Effect of sFRP-1 | Cellular Context |
|---|---|---|
| MMP1 | Upregulated. nih.govnih.gov | Human lung epithelial cells. nih.gov |
| MMP9 | Upregulated. nih.govnih.gov | Human lung epithelial cells, developing mouse lung. nih.gov |
| TIMP1 | No significant change in expression. nih.govnih.gov | Human lung epithelial cells, developing mouse lung. nih.gov |
Therapeutic Implications and Preclinical Research Frontiers of Sfrp 1 Inhibitors
Oncology: Repurposing sFRP-1 Inhibitors for Cancer Therapy
The role of sFRP-1 in cancer is complex, with some studies suggesting it can also have tumor-promoting functions depending on the cellular context. nih.govspandidos-publications.com However, a significant body of preclinical research focuses on the anti-tumor effects of inhibiting sFRP-1 or restoring its function in cancers where its expression is lost.
Modulating Tumor Growth, Proliferation, and Apoptosis
The inhibition of sFRP-1 has shown considerable promise in modulating fundamental cancer cell processes such as growth, proliferation, and programmed cell death (apoptosis).
Restoring sFRP-1 function has been demonstrated to inhibit tumor growth. In preclinical models of epithelial ovarian cancer, overexpression of the SFRP1 gene led to the inhibition of tumor growth in vivo. frontierspartnerships.org Similarly, in studies involving clear cell renal cell carcinoma (ccRCC) and triple-negative breast cancer (TNBC) cells, the addition of exogenous sFRP-1 resulted in a dose-dependent inhibition of cancer cell growth through the induction of apoptosis. nih.govresearchgate.net This suggests that the epigenetic silencing of sFRP-1 is a crucial factor for the survival of these cancer cells. nih.gov
The impact of sFRP-1 on apoptosis is a recurring theme in preclinical studies. In human colorectal cancer cell lines, the administration of recombinant human sFRP-1 (rhSFRP-1) led to a measurable increase in apoptosis. plos.orgplos.org Conversely, knocking down sFRP-1 in triple-negative breast cancer cells resulted in reduced apoptotic events. nih.gov In human U251 glioma cells, sFRP-1 functions as a tumor suppressor, and its overexpression can inhibit cell growth. nih.gov Furthermore, research has shown that hydrogen peroxide-induced apoptosis in these cells is partially mediated by the demethylation of the SFRP1 gene, a process that can be counteracted by the sFRP-1 inhibitor WAY-316606. nih.gov
The modulation of cell proliferation is another key outcome of manipulating sFRP-1 activity. Overexpression of sFRP-1 has been shown to inhibit the proliferation of oral squamous cell carcinoma cells. mdpi.com In gastric cancer, however, the role of sFRP-1 appears more complex, with some studies indicating that its overexpression can promote cell proliferation by activating TGF-β signaling. spandidos-publications.com
| Research Finding | Cancer Type/Model | Effect of sFRP-1 Modulation | Citation |
| Overexpression of SFRP1 gene | Epithelial Ovarian Cancer (in vivo) | Inhibited tumor growth | frontierspartnerships.org |
| Addition of exogenous sFRP-1 | Clear Cell Renal Cell Carcinoma, Triple-Negative Breast Cancer (in vitro) | Inhibited cancer cell growth, induced apoptosis | nih.govresearchgate.net |
| Administration of rhSFRP-1 | Colorectal Cancer (HCT116 cell line) | Increased apoptosis | plos.orgplos.org |
| Knockdown of sFRP-1 | Triple-Negative Breast Cancer (in vitro) | Reduced apoptosis | nih.gov |
| Overexpression of sFRP-1 | Oral Squamous Cell Carcinoma (Cal27 cells) | Inhibited cell proliferation | mdpi.com |
| Overexpression of sFRP-1 | Gastric Cancer (in vitro) | Promoted cell proliferation | spandidos-publications.com |
Inhibition of Cancer Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Preclinical evidence strongly suggests that sFRP-1 plays a significant role in inhibiting these processes.
In oral squamous cell carcinoma, the overexpression of sFRP-1 was found to inhibit both cell invasion and migration. mdpi.com Similarly, in epithelial ovarian cancer models, sFRP-1 overexpression significantly hampered the migration and invasion of cancer cells. frontierspartnerships.org Conversely, knocking down sFRP-1 in these cells promoted their migratory and invasive capabilities. frontierspartnerships.org
Studies on triple-negative breast cancer have also shown that a reduction in sFRP-1 expression leads to increased migration and invasion potential. nih.gov This effect is thought to be mediated through pathways that are not reliant on Wnt signaling. nih.gov In gastric cancer cells, while sFRP-1 overexpression was linked to increased proliferation, treatment with inhibitors of downstream effectors like Rac1 (NSC23766) or GSK3β (IM-12) significantly inhibited the migration of sFRP-1-overexpressing cells. spandidos-publications.com
| Research Finding | Cancer Type/Model | Effect of sFRP-1 Modulation | Citation |
| Overexpression of sFRP-1 | Oral Squamous Cell Carcinoma (Cal27 cells) | Inhibited cell invasion and migration | mdpi.com |
| Overexpression of sFRP-1 | Epithelial Ovarian Cancer (OVCAR4 cells) | Inhibited cell migration and invasion | frontierspartnerships.org |
| Knockdown of sFRP-1 | Epithelial Ovarian Cancer (OVCAR4 cells) | Promoted cell migration and invasion | frontierspartnerships.org |
| Knockdown of sFRP-1 | Triple-Negative Breast Cancer (in vitro) | Increased migration and invasion | nih.gov |
| Inhibition of Rac1/GSK3β | Gastric Cancer (SGC-7901/sFRP1 cells) | Inhibited migration of sFRP-1 overexpressing cells | spandidos-publications.com |
Specific Cancer Types Under Investigation
In colorectal cancer (CRC), the loss of sFRP-1 expression is a frequent and early event, often due to promoter hypermethylation. nih.govresearchgate.net This epigenetic silencing is thought to contribute to the constitutive activation of the Wnt signaling pathway, a key driver of colorectal tumorigenesis. researchgate.net
Preclinical studies have shown that restoring sFRP-1 function can attenuate Wnt signaling even in CRC cells with downstream mutations in the pathway. researchgate.net The administration of recombinant sFRP-1 has been demonstrated to induce apoptosis in CRC cell lines. plos.orgplos.org Myofibroblasts in the tumor microenvironment are a significant source of sFRP-1, and the loss of this paracrine inhibitory signal is believed to support tumor proliferation. plos.orgplos.org Interestingly, one study found that in preclinical models of colorectal cancer liver metastasis (CRLM), sFRP-1 derived from inflammatory cancer-associated fibroblasts (CAFs) promoted tumor stemness and metastasis by binding to FGFR2 and activating the HIF1 signaling pathway. thno.org This highlights the context-dependent and complex role of sFRP-1 in CRC.
In breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype, the role of sFRP-1 is an active area of investigation. nih.govnih.govbiorxiv.org Loss of sFRP-1 expression is associated with poor patient prognosis. researchgate.net
Studies have shown that the epigenetic silencing of sFRP-1 contributes to breast cancer cell survival. nih.gov The re-expression of sFRP-1 in TNBC cells through treatment with epigenetic-modifying drugs like romidepsin (B612169) and decitabine (B1684300) leads to synergistic inhibition of cell growth and induction of apoptosis. researchgate.net Furthermore, knocking down sFRP-1 in TNBC cells renders them more resistant to standard chemotherapy. nih.gov A combinatorial therapy termed CHA1, consisting of epigallocatechin-3-gallate (EGCG) and decitabine, has been shown to inhibit Wnt signaling by elevating sFRP-1 levels, thereby reducing tumor growth and metastasis in preclinical TNBC models. biorxiv.org
Downregulation of Wnt inhibitors, including sFRP-1, is a common feature in non-small cell lung cancer (NSCLC) and is often associated with advanced stage and poor prognosis. oup.com Promoter hypermethylation is a key mechanism for the silencing of SFRP1 in NSCLC. oncotarget.com
Preclinical research indicates that restoring the function of Wnt inhibitors is associated with reduced Wnt signaling, decreased cell proliferation, and increased apoptosis in NSCLC models. oup.com The this compound WAY-316606 has been identified as a tool to study the effects of sFRP-1 inhibition. cancer-research-network.comtocris.commedchemexpress.com In the context of NSCLC, a long non-coding RNA, LINC01089, has been shown to act as a sponge for miR-27a, leading to increased SFRP1 expression and subsequent inhibition of the Wnt/β-catenin–EMT pathway, thereby arresting tumorigenesis. frontiersin.org This suggests that targeting the upstream regulators of sFRP-1 could be a viable therapeutic strategy.
Gastric Cancer
Secreted Frizzled-Related Protein 1 (sFRP-1) has demonstrated a paradoxical role in the pathogenesis of gastric cancer, with research pointing towards both tumor-suppressing and tumor-promoting functions. This dual role appears to be context-dependent, influenced by the specific molecular subtype of the cancer and the signaling pathways involved.
As an inhibitor of the canonical Wnt signaling pathway, sFRP-1 is expected to act as a tumor suppressor. nih.gov Indeed, some studies have shown that sFRP-1, along with other members of the sFRP family like sFRP-2 and sFRP-5, can inhibit Wnt signaling in gastric cancer cell lines, leading to reduced cell proliferation and an increase in apoptosis. mdpi.com Overexpression of sFRP-2, a related protein, has been shown to inhibit the growth of gastric xenografts. mdpi.com The downregulation of sFRP-1 can be mediated by microRNAs, such as miR-27a, which targets sFRP-1 to activate the Wnt/β-catenin pathway, thereby increasing the proliferation, migration, and invasion of gastric cancer cells. nih.gov
The table below summarizes key preclinical research findings on the role of sFRP-1 in gastric cancer.
| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |
| Tumor-Promoting Role | Gastric Cancer Cell Lines and Patient Tissues | High sFRP-1 expression correlates with aggressive phenotype, lymph node metastasis, and poor survival. | TGF-β | nih.govnih.gov |
| Mechanism of Promotion | sFRP-1 Overexpression and Knockdown Cell Models | sFRP-1 activates TGF-β signaling via GSK3β/Rac1, promoting proliferation and invasion. | TGF-β, GSK3β/Rac1 | nih.govspandidos-publications.com |
| Tumor-Suppressing Role | Gastric Cancer Cell Lines | sFRP-1 inhibits Wnt signaling, reducing proliferation and increasing apoptosis. | Wnt | mdpi.com |
| Epigenetic Regulation | Gastric Cancer Cell Line | miR-27a targets and downregulates sFRP-1, activating Wnt/β-catenin signaling. | Wnt/β-catenin | nih.gov |
Prostate Cancer
In the context of prostate cancer, sFRP-1 is predominantly recognized as a tumor suppressor, and its loss of expression is a frequent event in disease progression. mdpi.com The primary mechanism for sFRP-1 inactivation is epigenetic silencing through hypermethylation of its gene promoter. plos.orgsemanticscholar.org
Functionally, sFRP-1 acts as a stromal-to-epithelial paracrine modulator of epithelial growth and is required for normal prostate development. plos.orgsemanticscholar.org In prostate cancer, the loss of sFRP-1 expression disrupts this balance and contributes to tumorigenesis. mdpi.com One of its key functions is to antagonize the Wnt signaling pathway; its downregulation leads to the accumulation of β-catenin and subsequent activation of Wnt target genes, promoting cancer development. plos.orgsemanticscholar.org Studies have shown an inverse correlation between the expression of sFRP-1 and β-catenin in prostate cancer patient samples. plos.org
Beyond its role as a Wnt antagonist, sFRP-1 has been shown to inhibit the transcriptional activity of the androgen receptor (AR). mdpi.complos.org The loss of sFRP-1 can therefore lead to uncontrolled AR activation, which is a critical driver in the pathogenesis of androgen-dependent prostate cancer. mdpi.comsemanticscholar.org Preclinical studies using androgen-dependent (LNCaP) and androgen-independent (DU145, PC3) prostate cancer cell lines have demonstrated that sFRP-1 levels are significantly higher in the androgen-dependent cells, which also exhibit lower levels of promoter methylation. plos.orgsemanticscholar.org
However, some recent research has introduced a more complex role for sFRP-1, particularly in the context of the tumor microenvironment and the development of castration-resistant prostate cancer (CRPC). nih.gov One study found that exogenous sFRP-1, potentially secreted by cancer-associated fibroblasts (CAFs) in the stroma, can promote a cancer stem cell (CSC) phenotype in prostate cancer cells. nih.govaacrjournals.org This was evidenced by an increase in CSC markers, enhanced tumorsphere formation, migration, and resistance to the anti-androgen drug bicalutamide (B1683754). nih.gov This effect was associated with the upregulation of Wnt/β-catenin target genes and pluripotency transcription factors like SOX2, NANOG, and OCT4, suggesting that stromal-derived sFRP-1 may contribute to disease progression and therapeutic failure. nih.gov
The table below summarizes key preclinical research findings on the role of sFRP-1 in prostate cancer.
| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |
| Tumor Suppressor Role | Prostate Cancer Patient Tissues and Cell Lines (LNCaP, DU145, PC3) | sFRP-1 expression is frequently lost via promoter hypermethylation; loss is associated with poorer survival. | Wnt/β-catenin | plos.orgsemanticscholar.org |
| Androgen Receptor Regulation | Androgen-dependent LNCaP cells | sFRP-1 represses androgen receptor (AR) dependent transcription and inhibits cell proliferation. | Androgen Receptor Signaling | mdpi.complos.org |
| Stem Cell Phenotype Regulation | Prostate Cancer Cell Lines | Exogenous sFRP-1 treatment increased cancer stem cell markers, tumorsphere formation, and bicalutamide resistance. | Wnt/β-catenin | nih.gov |
| Stromal-Epithelial Signaling | Prostatic Stromal and Epithelial Cells | sFRP-1 is a mediator of stromal-to-epithelial signaling, with elevated expression in tumor stroma promoting epithelial cell proliferation. | Wnt/β-catenin | aacrjournals.org |
Renal Cell Carcinoma (Clear Cell Renal Cell Carcinoma)
In clear cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer, sFRP-1 predominantly functions as a tumor suppressor. nih.govaacrjournals.org Its expression is frequently lost in tumor tissues compared to normal kidney tissue, and this loss is considered an early and critical event in renal carcinogenesis. mdpi.comaacrjournals.orgaacrjournals.org The primary mechanism for the silencing of sFRP-1 is epigenetic, specifically through hypermethylation of its promoter region. nih.govaacrjournals.orgresearchgate.net
Loss of sFRP-1 leads to the aberrant activation of the Wnt signaling pathway, which is otherwise kept in check. nih.govplos.org This dysregulation results in the upregulation of Wnt target genes, such as c-myc and cyclin D1, which are potent drivers of cell proliferation and survival. aacrjournals.org Preclinical studies have demonstrated a direct link between sFRP-1 loss and the ccRCC tumor phenotype. nih.govaacrjournals.org Stable re-expression of sFRP-1 in ccRCC cell lines leads to a significant decrease in the expression of these Wnt target genes. aacrjournals.org Functionally, restoring sFRP-1 expression results in decreased cell growth in culture, inhibition of anchorage-independent growth, and a marked reduction in tumor growth in athymic nude mice models. nih.govaacrjournals.orgaacrjournals.org
While the tumor suppressor role of sFRP-1 in primary ccRCC is well-established, some studies have indicated a more complex, biphasic role in the context of metastasis. mdpi.comd-nb.info Upregulated sFRP-1 has been observed in metastatic RCC and has been linked to the invasive properties of these cells. mdpi.comjst.go.jp One study showed that knockdown of endogenous sFRP-1 in a metastatic RCC cell line reduced its invasive capabilities. mdpi.comjst.go.jp This suggests that the function of sFRP-1 may be subject to differential regulation during the progression from a primary to a metastatic state in renal cancer. unizg.hr Despite this, the hypermethylation of sFRP-1 in primary tumors is strongly associated with poorer patient survival, reinforcing its role as a critical tumor suppressor in the initial stages of the disease. plos.org
The table below summarizes key preclinical research findings on the role of sFRP-1 in renal cell carcinoma.
| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |
| Tumor Suppressor Function | ccRCC patient tissues, ccRCC cell lines, and athymic nude mice | Loss of sFRP-1 expression via promoter hypermethylation is a common event. | Wnt | nih.govaacrjournals.orgresearchgate.net |
| Restoration of Expression | ccRCC cell lines stably re-expressing sFRP-1 | Re-expression of sFRP-1 decreased Wnt target gene expression, reduced cell growth, and inhibited tumorigenesis in vivo. | Wnt/β-catenin | nih.govaacrjournals.orgaacrjournals.org |
| Role in Metastasis | Metastatic RCC cell lines | Upregulated sFRP-1 was found in metastatic RCC and was associated with increased invasive properties. | Not specified | mdpi.comjst.go.jp |
| Prognostic Significance | TCGA Kidney Renal Clear Cell Carcinoma (KIRC) project data | Hypermethylation of the sFRP-1 gene was statistically associated with poorer survival. | Wnt | plos.org |
Ovarian Cancer (Epithelial Ovarian Cancer)
In epithelial ovarian cancer (EOC), which accounts for the majority of ovarian malignancies, sFRP-1 is established as a tumor suppressor that inhibits cancer progression primarily through the negative regulation of the Wnt/β-catenin signaling pathway. researchgate.netnih.govfrontierspartnerships.org Research has consistently shown that sFRP-1 expression is abnormally low in EOC tissues and cell lines compared to healthy tissues. researchgate.netfrontierspartnerships.org This downregulation is largely attributed to epigenetic silencing via hypermethylation of the sFRP-1 promoter. researchgate.netfrontierspartnerships.org
Preclinical studies have provided robust evidence for the anti-tumor effects of sFRP-1. In EOC cell lines, the knockdown of sFRP-1 has been shown to promote cell proliferation, migration, and invasion. researchgate.netnih.gov Conversely, overexpression of sFRP-1 inhibits these malignant phenotypes. researchgate.netfrontierspartnerships.org Mechanistically, sFRP-1 exerts its effects by antagonizing the Wnt/β-catenin pathway. researchgate.netnih.gov Overexpression of sFRP-1 leads to a decrease in the protein levels of key downstream effectors of this pathway, including β-catenin, c-myc, and Cyclin D1. researchgate.net The inhibition of β-catenin with a specific inhibitor, XAV-939, can mimic the tumor-suppressive effects of sFRP-1, further confirming the pathway's involvement. researchgate.net
The therapeutic potential of restoring sFRP-1 function has been demonstrated in animal models. In transgenic mice overexpressing the sFRP-1 gene, the growth of epithelial ovarian cancer was significantly inhibited. researchgate.netfrontierspartnerships.org Furthermore, studies have highlighted the role of other molecules in regulating sFRP-1. For instance, circ0001445, a circular RNA that is downregulated in EOC, functions by sponging miR-576-5p, which in turn leads to the upregulation of sFRP-1, thereby blocking proliferation and promoting apoptosis. iiarjournals.org These findings collectively suggest that sFRP-1 is a key therapeutic target in epithelial ovarian cancer, and strategies aimed at restoring its expression or function could be beneficial. researchgate.netnih.govfrontierspartnerships.org
The table below summarizes key preclinical research findings on the role of sFRP-1 in epithelial ovarian cancer.
| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |
| Tumor Suppressor Role | EOC patient tissues, EOC cell lines (OVCAR4, SKOV3, etc.) | sFRP-1 expression is downregulated via hypermethylation. researchgate.netfrontierspartnerships.org Knockdown promotes proliferation, migration, and invasion. researchgate.netnih.gov | Wnt/β-catenin | researchgate.netnih.govfrontierspartnerships.org |
| Mechanism of Action | OVCAR4 cells | Overexpression of sFRP-1 inhibits Wnt/β-catenin signaling, decreasing levels of β-catenin, c-myc, and Cyclin D1. | Wnt/β-catenin | researchgate.net |
| In Vivo Efficacy | Transgenic mice overexpressing sFRP-1 | sFRP-1 overexpression significantly inhibited the growth of epithelial ovarian cancer in vivo. | Wnt/β-catenin | researchgate.netfrontierspartnerships.org |
| Upstream Regulation | EOC cell lines (SKOV3, HO8910) and nude mice | circ0001445 upregulates sFRP-1 by sponging miR-576-5p, inhibiting tumorigenesis. | Wnt/β-catenin | iiarjournals.org |
Head and Neck Squamous Cell Carcinoma (HNSCC)
In Head and Neck Squamous Cell Carcinoma (HNSCC), Secreted Frizzled-Related Protein 1 (sFRP-1) is largely characterized as a tumor suppressor. researchgate.net Its expression is often reduced or lost in HNSCC tumor tissues compared to normal counterparts. researchgate.net This downregulation is frequently a result of epigenetic modifications, highlighting the role of such changes in activating the Wnt signaling pathway in HNSCC. frontiersin.org
A key aspect of sFRP-1's function in HNSCC involves its interaction with the tumor microenvironment (TME), particularly with cancer-associated fibroblasts (CAFs). researcher.lifenih.gov Studies have shown that sFRP-1 is highly expressed in CAFs within the HNSCC TME. researcher.lifenih.gov Through a paracrine mechanism, CAF-secreted sFRP-1 can act on adjacent tumor cells to inhibit their malignant behavior. Preclinical co-culture models have demonstrated that sFRP-1 mediated by CAFs inhibits the proliferation and migration of HNSCC cells and promotes their apoptosis. researcher.lifenih.gov
The mechanism of action of sFRP-1 in HNSCC extends beyond direct effects on tumor cells to the modulation of the immune microenvironment. researcher.lifenih.gov The detection of various cytokines derived from CAFs suggests that sFRP-1's tumor-suppressive activity is also related to the regulation of immune cells within the TME. researcher.life As a negative regulator of the Wnt/β-catenin pathway, the loss of sFRP-1 in tumor cells contributes to the aberrant activation of this pathway, which is involved in multiple cellular functions critical for cancer progression, including cell survival and the self-renewal of cancer stem cells. researchgate.net These findings position sFRP-1 as a critical regulator in the HNSCC TME, and its restoration presents a potential therapeutic strategy. researcher.lifenih.gov
The table below summarizes key preclinical research findings on the role of sFRP-1 in HNSCC.
| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway/Mechanism | Reference |
| Tumor Suppressor Role | HNSCC tumor tissues | sFRP-1 expression is decreased in HNSCC tissues, often due to epigenetic silencing. | Wnt/β-catenin | researchgate.netfrontiersin.org |
| CAF-Mediated Suppression | HNSCC cells in co-culture with CAFs | sFRP-1 is highly expressed in CAFs and, when secreted, inhibits tumor cell proliferation and migration while promoting apoptosis. | Paracrine signaling from TME | researcher.lifenih.gov |
| Immune Modulation | HNSCC cells and CAFs | The mechanism of sFRP-1 action is linked to the regulation of immune cells via CAF-derived factors. | Immune microenvironment regulation | researcher.life |
| Wnt Pathway Antagonism | HNSCC cells | sFRP-1 acts as a tumor suppressor by repressing the Wnt/β-catenin signaling pathway. | Wnt/β-catenin | researchgate.net |
Pancreatic Adenocarcinoma
In pancreatic adenocarcinoma (PDAC), sFRP-1 is predominantly viewed as a tumor suppressor gene, and its downregulation is a common feature of the disease. e-century.usresearchgate.net The loss of sFRP-1 expression is significantly associated with poorer prognosis in patients. e-century.us The primary mechanism for its silencing is epigenetic, through the hypermethylation of its promoter. researchgate.netnih.gov This epigenetic inactivation is thought to be an early event in pancreatic carcinogenesis, as reduced sFRP-1 expression is observed even in lower-stage tumors. nih.gov
The loss of sFRP-1 contributes to the constitutive activation of the Wnt/β-catenin signaling pathway, which is a critical driver of pancreatic cancer development, controlling cell proliferation and differentiation. nih.govoncotarget.com In the absence of sFRP-1, Wnt ligands can freely bind to their receptors, leading to the accumulation of β-catenin and the activation of downstream target genes that promote tumorigenesis. nih.gov
However, the signaling network involving sFRP-1 in pancreatic cancer is complex. Research has shown that Hedgehog (Hh) signaling can crosstalk with the Wnt pathway through sFRP-1. aacrjournals.org In a departure from its typical tumor suppressor role, one study found that sFRP-1 expression was actually increased in the metastatic setting of pancreatic cancer. aacrjournals.org Inhibition of the Hh pathway with a Smoothened (Smo) inhibitor led to a decrease in sFRP-1 expression, which was paradoxically paralleled by an increase in the expression of β-catenin target genes. aacrjournals.org This suggests a complex interplay where Hh signaling may regulate Wnt activity via sFRP-1 in advanced disease.
Furthermore, microRNAs can also regulate sFRP-1. For instance, miR-744 is upregulated in pancreatic cancer and promotes Wnt/β-catenin signaling by directly targeting and downregulating sFRP-1, along with other negative regulators of the pathway like GSK3β and TLE3. oncotarget.com Overexpression of miR-744 enhances the stem cell-like phenotype of pancreatic cancer cells, a process that is closely linked to tumor progression and tumorigenicity. oncotarget.com
The table below summarizes key preclinical research findings on the role of sFRP-1 in pancreatic adenocarcinoma.
| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |
| Tumor Suppressor Role | Pancreatic cancer patient tissues and cell lines | sFRP-1 expression is downregulated via promoter hypermethylation; decreased expression is associated with poor prognosis. | Wnt/β-catenin | e-century.usnih.gov |
| Epigenetic Regulation | Pancreatic cancer cell lines (PC-3, PANC-1, CFPAC-1) | Aberrant methylation of the sFRP-1 gene is a frequent event in pancreatic cancer. | Wnt | researchgate.net |
| MicroRNA Regulation | Pancreatic cancer cells and xenografts | Upregulated miR-744 directly targets and downregulates sFRP-1, activating Wnt signaling and promoting a cancer stem cell phenotype. | Wnt/β-catenin | oncotarget.com |
| Hedgehog-Wnt Crosstalk | Pancreatic cancer cell lines and patient-derived xenografts (PDX) | Hh pathway inhibition decreased sFRP-1 expression, which was associated with maintained or increased β-catenin target gene expression. | Hedgehog, Wnt/β-catenin | aacrjournals.org |
Bladder Cancer
In bladder cancer, Secreted Frizzled-Related Protein 1 (sFRP-1) is recognized as a tumor suppressor gene whose expression is frequently lost during tumor progression. researchgate.netplos.org This loss of expression is often associated with higher tumor stage and grade. researchgate.net The primary mechanisms responsible for the downregulation of sFRP-1 are epigenetic silencing through promoter hypermethylation and deletion of its chromosomal region (8p). researchgate.netnih.gov
The methylation of the sFRP-1 promoter occurs more frequently in bladder cancer tissues compared to adjacent normal tissues, and this methylation directly suppresses gene expression. nih.govnih.gov In preclinical studies using bladder cancer cell lines (T24 and 5637), sFRP-1 was found to be methylated. nih.gov Treatment of these cells with a demethylating agent successfully restored the expression of sFRP-1 mRNA and protein. nih.gov
Functionally, the loss of sFRP-1 contributes to the pathogenesis of bladder cancer by leading to the excessive activation of the Wnt/β-catenin signaling pathway. nih.govnih.gov As a natural antagonist of this pathway, the absence of sFRP-1 allows for uncontrolled signaling that can drive cell proliferation and tumor development. sigmaaldrich.com The inactivation of sFRP-1, along with other Wnt antagonists, is a common event in bladder cancer and is considered a marker of invasive disease. plos.org These findings underscore the therapeutic potential of strategies aimed at restoring sFRP-1 function, such as the use of demethylating drugs, to counteract the effects of aberrant Wnt signaling in bladder cancer. nih.govsigmaaldrich.com
The table below summarizes key preclinical research findings on the role of sFRP-1 in bladder cancer.
| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway/Mechanism | Reference |
| Tumor Suppressor Role | Bladder cancer patient tissues | Loss of sFRP-1 expression is associated with higher tumor stage and grade. | Wnt/β-catenin | researchgate.netplos.org |
| Epigenetic Silencing | Bladder cancer cell lines (T24, 5637) and patient tissues | sFRP-1 is frequently downregulated due to promoter hypermethylation. nih.gov Treatment with a demethylating agent restores sFRP-1 expression in vitro. nih.gov | DNA Methylation | nih.govnih.gov |
| Mechanism of Action | Bladder cancer cells | sFRP-1 methylation leads to excessive activation of the Wnt signaling pathway, contributing to pathogenesis. | Wnt/β-catenin | nih.gov |
| Genomic Alteration | Papillary bladder cancer tissues | Deletions of chromosome 8p, where the sFRP-1 gene is located, are considered progression markers. | Chromosomal Deletion | researchgate.net |
Acute Myeloid Leukemia
Secreted Frizzled-Related Protein 1 (sFRP1) is a known modulator of the Wnt signaling pathway, which is crucial in both normal and cancerous blood cell development. ashpublications.org In Acute Myeloid Leukemia (AML), the role of sFRP1 is complex and often linked to epigenetic modifications. ashpublications.orgmdpi.com
Studies have shown that sFRP1 expression is significantly lower in patients with AML compared to healthy individuals. tandfonline.com This reduction in sFRP1 is associated with higher white blood cell counts and is more frequently observed in less differentiated subtypes of AML. tandfonline.com One of the primary mechanisms for the silencing of sFRP1 in AML is promoter hypermethylation, an epigenetic process that suppresses gene expression. ashpublications.orgnih.govnih.gov Aberrant hypermethylation of the SFRP1 gene has been reported in a significant percentage of AML patients. nih.gov
Interestingly, the prognostic significance of sFRP1 methylation can vary. In some cases, SFRP1 methylation has been linked to a better prognosis in certain subgroups of childhood AML, particularly those with the t(8;21) translocation. ashpublications.org In this specific subtype, the fusion protein RUNX1-ETO, a product of the translocation, directly binds to the SFRP1 promoter and represses its transcription. ashpublications.org This suggests a unique mechanism of Wnt pathway activation in t(8;21) AML. ashpublications.org Conversely, other studies have associated SFRP1 hypermethylation with a poor prognosis in adult AML patients, especially those with intermediate-risk cytogenetics. mdpi.com
The restoration of sFRP1 function is being explored as a potential therapeutic strategy. In preclinical models, the re-expression of Wnt antagonists like sFRP1, often induced by demethylating agents, has been shown to inactivate the Wnt pathway and lead to the death of leukemia cells. mdpi.com This highlights the potential of targeting the epigenetic silencing of sFRP1 to inhibit leukemia progression. mdpi.comoatext.com
Brain Lower Grade Glioma
In the context of brain tumors, particularly gliomas, Secreted Frizzled-Related Protein 1 (sFRP1) is recognized as a tumor suppressor. nih.govmdpi.com Its expression is often downregulated in gliomas compared to normal brain tissue, and this reduction is associated with tumor progression and a poorer prognosis for patients. nih.govnih.gov
The primary mechanism for the silencing of SFRP1 in gliomas is epigenetic, specifically through promoter hypermethylation. mdpi.comnih.gov This process effectively turns off the gene, leading to a loss of sFRP1 protein and subsequent activation of the Wnt signaling pathway, which is known to contribute to the infiltrative nature of these tumors. nih.gov Studies have shown that SFRP1 gene silencing due to methylation is more frequent in high-grade astrocytomas (glioblastomas) than in lower-grade tumors, suggesting its role in tumor progression. cancerindex.org
Furthermore, the microRNA miR-328 has been identified as another regulator of sFRP1. nih.gov Overexpression of miR-328 can directly target and suppress SFRP1, leading to increased glioma cell invasion. nih.gov This miR-328-mediated downregulation of sFRP1 appears to be more prevalent in lower-grade astrocytic gliomas. nih.gov
Preclinical research underscores the therapeutic potential of restoring sFRP1 function. For instance, the use of hydrogen peroxide has been shown to induce demethylation of the SFRP1 promoter, suggesting a potential avenue for therapeutic intervention. mdpi.com The inverse correlation between sFRP1 expression and glioma grade, along with its association with patient survival, positions sFRP1 as a significant prognostic biomarker and a potential target for therapeutic strategies aimed at inhibiting glioma progression. nih.govnih.gov
Liver Hepatocellular Carcinoma
The role of Secreted Frizzled-Related Protein 1 (sFRP1) in Liver Hepatocellular Carcinoma (HCC) is multifaceted, with evidence suggesting both tumor-suppressive and, in some contexts, tumor-promoting functions.
As a tumor suppressor, sFRP1 expression is often significantly reduced in HCC tumor tissues compared to adjacent non-tumorous liver tissue. iiarjournals.orgiiarjournals.orgnih.gov This downregulation is frequently attributed to epigenetic silencing through promoter hypermethylation. nih.gov The loss of sFRP1 expression is associated with poorer prognosis, larger tumor size, and the presence of vascular invasion. iiarjournals.orgiiarjournals.orgnih.gov In preclinical studies, restoring sFRP1 expression in hepatoma cells has been shown to abrogate the pro-tumorigenic effects induced by factors like the Hepatitis C virus core protein, leading to reduced cell proliferation, migration, and invasion. nih.govresearchgate.net This is achieved, in part, by inhibiting the Wnt/β-catenin signaling pathway. nih.gov
Conversely, some research points to a pro-tumoral role for sFRP1. In the context of chronic stress, norepinephrine (B1679862) can stimulate hepatic stellate cells (HSCs) to secrete sFRP1. nih.gov This secreted sFRP1 can then promote HCC progression by enhancing a Wnt16B/β-catenin positive feedback loop, leading to increased epithelial-mesenchymal transition (EMT), proliferation, and cancer stem cell characteristics. nih.govresearchgate.net In these scenarios, higher levels of sFRP1 in the non-tumoral liver tissue were associated with HCC progression. nih.gov
These seemingly contradictory findings highlight the context-dependent nature of sFRP1's function in HCC, likely influenced by the cellular source of sFRP1 and the specific signaling microenvironment of the tumor.
Mesothelioma
In malignant mesothelioma, Secreted Frizzled-Related Protein 1 (sFRP1) is recognized as a tumor suppressor gene whose expression is frequently downregulated. medigraphic.com This downregulation is a key event in the pathogenesis of mesothelioma and is often caused by epigenetic silencing through promoter hypermethylation. medigraphic.comnih.gov
Long-term exposure to asbestos, a primary risk factor for mesothelioma, has been linked to the hypermethylation of the SFRP1 gene, leading to its reduced expression in the mesothelium. nih.gov This loss of sFRP1 contributes to the activation of the Wnt signaling pathway, which is implicated in the development and progression of this aggressive cancer. medigraphic.comnih.gov
Studies have shown that the expression of the entire secreted frizzled-related protein gene family, including SFRP1, is decreased in human mesothelioma. medigraphic.com The aberrant methylation of the SFRP1 promoter is a common finding in mesothelioma tumor samples. medigraphic.com This epigenetic inactivation of sFRP1 highlights its potential as a biomarker for mesothelioma and as a target for therapeutic intervention aimed at restoring its tumor-suppressive function.
Pheochromocytoma and Paraganglioma
The role of Secreted Frizzled-Related Protein 1 (sFRP1) in pheochromocytoma and paraganglioma is not as extensively studied as in other cancers. However, genomic analyses have identified alterations in the chromosomal region where the SFRP1 gene is located.
Pheochromocytomas and paragangliomas are neuroendocrine tumors that can be associated with various genetic mutations. While specific studies focusing solely on sFRP1 inhibitors in these tumors are limited, broader genomic studies have pointed to the involvement of chromosomal regions that include the SFRP1 gene. For instance, loss of heterozygosity on the short arm of chromosome 1 (1p), where SFRP1 is not located, has been identified as a significant genetic event in the development of these tumors, suggesting the presence of tumor suppressor genes in this region. nih.gov
More comprehensive genomic analyses of various cancers have included pheochromocytoma and paraganglioma, noting genomic alterations such as amplifications in the SFRP1 gene in some cases. researchgate.net The implications of these amplifications, and whether they lead to an oncogenic or a paradoxical tumor-suppressive role in this specific context, require further investigation. The functional consequence of such genomic alterations in sFRP1 and the potential for targeting this pathway in pheochromocytoma and paraganglioma remain areas for future preclinical research.
Rectum Adenocarcinoma
In rectum adenocarcinoma, a subtype of colorectal cancer (CRC), Secreted Frizzled-Related Protein 1 (sFRP1) is well-established as a tumor suppressor that is frequently inactivated. plos.orgamegroups.org The downregulation of sFRP1 is a key event in the initiation and progression of this cancer, primarily through the activation of the Wnt signaling pathway. plos.orgd-nb.info
The most common mechanism for the silencing of SFRP1 in rectum adenocarcinoma is epigenetic, specifically promoter hypermethylation. plos.orgd-nb.info This leads to a decrease in sFRP1 protein expression in the tumor tissue compared to the surrounding normal tissue. plos.orgamegroups.org The loss of sFRP1 allows for the unopposed activation of the Wnt pathway, which drives cell proliferation and tumor growth. plos.org
Studies have shown that SFRP1 methylation is a frequent event in colorectal tumors and can be detected in patient samples, making it a potential biomarker for diagnosis and prognosis. cancerindex.orgd-nb.info The expression of sFRP1 has also been linked to the tumor microenvironment. For instance, in the normal adjacent tissue of colorectal carcinomas, myofibroblasts in the stroma express sFRP1, which may act as a paracrine inhibitor of epithelial cell proliferation. plos.org The loss of this stromal sFRP1 expression in the tumor itself could contribute to tumor growth. plos.org
The significant correlation between SFRP1 expression and the infiltration of various immune cells, such as B cells, CD8+ T cells, and macrophages, in rectal cancer suggests that sFRP1 may also play a role in modulating the tumor immune microenvironment. amegroups.org
Sarcoma
The role of Secreted Frizzled-Related Protein 1 (sFRP1) in sarcomas, a diverse group of tumors arising from mesenchymal tissue, is an emerging area of research. While not as extensively characterized as in other cancers, there is evidence to suggest that sFRP1 may have divergent roles depending on the sarcoma subtype.
In some contexts, sFRP1 appears to act as a tumor suppressor. The Wnt signaling pathway, which sFRP1 inhibits, is known to be involved in the development and progression of various sarcomas. Therefore, the loss of sFRP1 could contribute to tumorigenesis by allowing for uncontrolled Wnt signaling.
However, other studies have indicated a potential oncogenic role for sFRP1 in certain sarcoma subtypes. For example, enriched sFRP1 expression has been found in metastatic osteosarcoma. mdpi.com This suggests that in some advanced or metastatic sarcomas, sFRP1 may paradoxically promote tumor progression. The mechanisms underlying this dual role are not yet fully understood but may involve interactions with other signaling pathways or context-dependent effects within the tumor microenvironment.
Comprehensive genomic analyses have also identified genomic alterations, such as amplifications, in the SFRP1 gene in some sarcoma cases. researchgate.net The functional consequences of these alterations and their clinical significance in sarcoma patients require further investigation. The complex and potentially subtype-specific role of sFRP1 in sarcomas highlights the need for more detailed preclinical research to elucidate its function and to determine the potential of sFRP1 inhibitors as a therapeutic strategy.
Skin Cutaneous Melanoma
In the realm of skin cutaneous melanoma, Secreted Frizzled-Related Protein 1 (sFRP-1) is predominantly recognized for its tumor-suppressive functions. Research indicates that the expression of sFRP-1 is frequently diminished in melanoma, a change that is associated with the activation of the Wnt/β-catenin signaling pathway. frontierspartnerships.org This aberrant signaling is a common feature in melanoma and contributes to its progression. frontierspartnerships.org
Preclinical investigations have revealed that a reduction in sFRP-1 can facilitate the invasive properties of melanoma cells. frontierspartnerships.org The restoration of sFRP-1 expression is therefore considered a promising therapeutic strategy. Studies have shown that reintroducing sFRP-1 can lead to a decrease in the nuclear localization of β-catenin, a key event in the Wnt signaling cascade, thereby inhibiting the proliferation of melanoma cells. frontierspartnerships.org
Furthermore, preliminary research has identified sFRP-1 as a significant factor in modulating the metabolic processes and cellular plasticity of melanoma. researchgate.net These findings suggest that sFRP-1 may play a role in how melanoma cells evade the immune system and metastasize. researchgate.net The potential for sFRP-1 to influence the tumor microenvironment and its response to immunotherapies is an active area of investigation. researchgate.net
Preclinical Research Highlights for sFRP-1 in Skin Cutaneous Melanoma
| Finding | Implication | Reference(s) |
|---|---|---|
| Decreased sFRP-1 expression is common in melanoma. | Suggests a tumor suppressor role for sFRP-1. | frontierspartnerships.org |
| Reduced sFRP-1 enhances canonical Wnt signaling. | Contributes to melanoma progression. | frontierspartnerships.org |
| sFRP-1 modulates melanoma metabolism and plasticity. | May influence immune evasion and metastasis. | researchgate.net |
| Restoration of sFRP-1 inhibits melanoma cell proliferation. | Highlights its potential as a therapeutic target. | frontierspartnerships.org |
Stomach Adenocarcinoma
The role of Secreted Frizzled-Related Protein 1 (sFRP-1) in stomach adenocarcinoma is complex, with studies presenting seemingly contradictory findings. On one hand, sFRP-1 is often described as a tumor suppressor, with its expression being downregulated in gastric cancer. mdpi.com This downregulation is thought to contribute to the activation of the Wnt signaling pathway, which is implicated in the development and progression of the disease. uni-heidelberg.de The loss of sFRP-1 expression can be due to epigenetic modifications, such as the hypermethylation of its gene promoter. uni-heidelberg.de
Conversely, other research suggests that in certain contexts, sFRP-1 may have oncogenic properties. Overexpression of sFRP-1 has been observed in some cases of gastric cancer and has been linked to a more aggressive phenotype, including enhanced growth and stem cell-like characteristics. mdpi.com In these instances, sFRP-1 appears to potentiate other signaling pathways, such as Notch and Hedgehog, which are also involved in the progression of gastric cancer. mdpi.com
Furthermore, there is evidence that sFRP-1 can modulate the transforming growth factor-beta (TGF-β) signaling pathway. In some gastric cancer cells, overexpression of sFRP-1 has been shown to activate TGF-β signaling, which is associated with increased cell proliferation, epithelial-mesenchymal transition (EMT), and invasion. hudson.org.au
Preclinical Research Highlights for sFRP-1 in Stomach Adenocarcinoma
| Finding | Implication | Reference(s) |
|---|---|---|
| sFRP-1 expression is often downregulated in gastric cancer. | Suggests a tumor suppressor role through Wnt pathway inhibition. | mdpi.com |
| Overexpression of sFRP-1 is linked to an aggressive phenotype. | May indicate a context-dependent oncogenic function. | mdpi.com |
| sFRP-1 can potentiate Notch and Hedgehog signaling. | Suggests involvement in multiple cancer-related pathways. | mdpi.com |
| sFRP-1 can modulate TGF-β signaling. | May influence cell proliferation, EMT, and invasion. | hudson.org.au |
Testicular Germ Cell Tumors
In the context of testicular germ cell tumors (TGCTs), research has indicated that the Wnt signaling pathway is active and plays a role in tumor development. researchgate.net The expression of Secreted Frizzled-Related Protein 1 (sFRP-1), an inhibitor of this pathway, has been found to be lower in both seminomas and mixed/non-seminomatous tumors when compared to benign testicular tissue. amegroups.org This suggests that a reduction in sFRP-1 may contribute to the pathogenesis of these tumors by allowing for unchecked Wnt signaling.
A study examining the expression of sFRP family members found that both sFRP1 and sFRP3 were significantly decreased in TGCTs. amegroups.org This downregulation of Wnt pathway inhibitors points towards their potential role as tumor suppressors in this type of cancer. The loss of these inhibitory proteins could lead to increased proliferation and survival of tumor cells.
While direct preclinical studies on sFRP-1 inhibitors for the treatment of TGCTs are limited, the observed downregulation of sFRP-1 in these tumors suggests that restoring its function or otherwise inhibiting the Wnt pathway could be a viable therapeutic strategy. Further research is needed to explore the efficacy of targeting this pathway in preclinical models of testicular germ cell tumors.
Preclinical Research Highlights for sFRP-1 in Testicular Germ Cell Tumors
| Finding | Implication | Reference(s) |
|---|---|---|
| Wnt signaling is active in testicular germ cell tumors. | Suggests the Wnt pathway is a potential therapeutic target. | researchgate.net |
| sFRP-1 expression is lower in TGCTs compared to benign tissue. | Indicates a possible tumor suppressor role for sFRP-1. | amegroups.org |
| Both sFRP1 and sFRP3 expression are decreased in TGCTs. | Reinforces the idea of Wnt pathway dysregulation in this cancer. | amegroups.org |
| Limited direct preclinical studies on sFRP-1 inhibitors in TGCTs. | Highlights the need for further investigation into this area. |
Thyroid Carcinoma
In thyroid carcinoma, Secreted Frizzled-Related Protein 1 (sFRP-1) is generally considered to act as a tumor suppressor by inhibiting the Wnt signaling pathway. researchgate.net The silencing of sFRP-1, often through epigenetic mechanisms like promoter hypermethylation, is a common event in thyroid cancer and is thought to contribute to the activation of the canonical Wnt pathway. researchgate.net This can lead to increased cell proliferation and the progression of the disease.
Some studies, however, present a more nuanced picture. For instance, one study found that while the Wnt inhibitor Dkk-1 had an inhibitory effect on the viability of papillary thyroid carcinoma (PTC) cells, sFRP-1 did not show the same effect. plos.org This suggests that the role of different Wnt inhibitors may vary and could be context-dependent within thyroid cancer subtypes.
Another study demonstrated that the microRNA miR-509-5p could promote the proliferation and invasion of PTC cells by directly suppressing the expression of sFRP-1. frontiersin.org Conversely, the overexpression of sFRP-1 was shown to inhibit the proliferation, migration, and invasion of PTC cells. frontiersin.org These findings underscore the potential of sFRP-1 as a therapeutic target and suggest that strategies aimed at restoring its expression or function could be beneficial in the treatment of thyroid carcinoma.
Preclinical Research Highlights for sFRP-1 in Thyroid Carcinoma
| Finding | Implication | Reference(s) |
|---|---|---|
| sFRP-1 is often silenced in thyroid cancer. | Suggests a tumor suppressor role through Wnt pathway inhibition. | researchgate.net |
| miR-509-5p promotes PTC cell proliferation by suppressing sFRP-1. | Highlights a mechanism of sFRP-1 downregulation. | frontiersin.org |
| Overexpression of sFRP-1 inhibits PTC cell proliferation and invasion. | Supports the therapeutic potential of restoring sFRP-1 function. | frontiersin.org |
| The effects of different Wnt inhibitors may vary in thyroid cancer. | Suggests the need for targeted approaches based on specific subtypes. | plos.org |
Thymoma
The role of Secreted Frizzled-Related Protein 1 (sFRP-1) in thymoma is not as well-defined as in other cancers, and preclinical research specifically focusing on sFRP-1 inhibitors in this context is limited. However, the Wnt signaling pathway, which sFRP-1 inhibits, is known to be involved in the development and maintenance of the thymus. nih.gov Dysregulation of this pathway has been implicated in the pathogenesis of thymic epithelial tumors (TETs), including thymomas. researchgate.net
One study investigating Wnt signaling in TETs found increased expression of other members of the sFRP family, namely SFRP2 and SFRP5, in certain subtypes of thymoma. This suggests that while sFRPs are present and may play a role in the biology of these tumors, the specific contribution of sFRP-1 remains to be fully elucidated.
Another study highlighted the importance of the Wnt4 ligand in driving a non-canonical Wnt pathway in aggressive subtypes of thymoma and thymic carcinoma. While this study did not directly investigate sFRP-1, it underscores the relevance of the Wnt signaling network in these tumors. Given the established role of sFRP-1 as a Wnt antagonist, it is plausible that its dysregulation could contribute to thymoma development, but further research is required to confirm this and to explore the therapeutic potential of sFRP-1 inhibitors in this rare cancer.
Preclinical Research Highlights for sFRP-1 in Thymoma
| Finding | Implication | Reference(s) |
|---|---|---|
| Wnt signaling is involved in thymus development and TET pathogenesis. | Suggests the Wnt pathway is a potential therapeutic target in thymoma. | researchgate.netnih.gov |
| Increased expression of SFRP2 and SFRP5 in some thymoma subtypes. | Indicates a potential role for sFRP family members in thymoma biology. | |
| Wnt4 drives a non-canonical pathway in aggressive TETs. | Highlights the complexity of Wnt signaling in these tumors. | |
| Limited direct preclinical research on sFRP-1 in thymoma. | Underscores the need for further investigation in this area. |
Uterine Corpus Endometrial Carcinoma
In uterine corpus endometrial carcinoma, Secreted Frizzled-Related Protein 1 (sFRP-1) is primarily viewed as a tumor suppressor. Research has shown that the expression of sFRP-1 is often downregulated in patients with high-grade endometrial cancer. researchgate.net This decrease in sFRP-1 expression has been associated with a higher likelihood of disease recurrence, both locally and at distant sites. researchgate.net
The mechanism behind this association is believed to be the loss of sFRP-1's inhibitory effect on the Wnt signaling pathway. Aberrant activation of the Wnt pathway is a known contributor to the development and progression of endometrial cancer. The downregulation of Wnt inhibitors like sFRP-1 can lead to increased cell proliferation and survival, driving the growth of the tumor.
Preclinical studies have supported the therapeutic potential of targeting the Wnt pathway in endometrial cancer. researchgate.net The findings of decreased sFRP-1 expression in more aggressive forms of the disease suggest that restoring sFRP-1 function could be a beneficial therapeutic strategy. Further research is warranted to explore the efficacy of sFRP-1-based therapies in preclinical models of uterine corpus endometrial carcinoma.
Preclinical Research Highlights for sFRP-1 in Uterine Corpus Endometrial Carcinoma
| Finding | Implication | Reference(s) |
|---|---|---|
| sFRP-1 expression is downregulated in high-grade endometrial cancer. | Suggests a tumor suppressor role for sFRP-1. | researchgate.net |
| Decreased sFRP-1 is associated with disease recurrence. | Highlights its potential as a prognostic marker. | researchgate.net |
| Loss of sFRP-1 leads to aberrant Wnt pathway activation. | Contributes to tumor growth and progression. | |
| Targeting the Wnt pathway shows therapeutic potential. | Supports the investigation of sFRP-1-based therapies. | researchgate.net |
Uterine Carcinosarcoma
Research on the specific role of Secreted Frizzled-Related Protein 1 (sFRP-1) in uterine carcinosarcoma is limited. However, studies on other members of the sFRP family, such as sFRP4, provide insights into the potential involvement of this class of proteins in the disease. Uterine carcinosarcomas are aggressive tumors with both carcinomatous and sarcomatous elements, and the Wnt signaling pathway is thought to play a role in their development.
One study found that the expression of sFRP4 was significantly lower in uterine leiomyosarcoma, a type of uterine sarcoma, compared to normal uterine smooth muscle cells. This suggests that the loss of sFRP4 may contribute to the development of these tumors by allowing for increased Wnt signaling.
The same study demonstrated that the administration of sFRP4 to uterine leiomyosarcoma cells in vitro resulted in suppressed cell viability and migration. These findings indicate that restoring the function of sFRPs could be a promising therapeutic approach for uterine sarcomas. While this research focused on sFRP4, the functional similarities within the sFRP family suggest that sFRP-1 could have a comparable tumor-suppressive role in uterine carcinosarcoma. Further investigation is needed to specifically elucidate the role of sFRP-1 and the potential of its inhibitors in this aggressive cancer.
Preclinical Research Highlights for sFRPs in Uterine Sarcomas
| Finding | Implication | Reference(s) |
|---|---|---|
| sFRP4 expression is lower in uterine leiomyosarcoma. | Suggests a tumor suppressor role for sFRP family members. | |
| Administration of sFRP4 suppresses sarcoma cell viability. | Highlights the therapeutic potential of restoring sFRP function. | |
| sFRP4 administration inhibits sarcoma cell migration. | Indicates a role in preventing tumor spread. | |
| Limited research on the specific role of sFRP-1 in uterine carcinosarcoma. | Underscores the need for further investigation in this area. |
Uveal Melanoma
Secreted Frizzled-Related Protein 1 (sFRP-1) is a known antagonist of the Wnt signaling pathway, which is implicated in the pathology of various cancers. In the context of uveal melanoma (UM), the most common intraocular cancer in adults, alterations in the Wnt pathway and sFRP-1 expression have been noted. researchgate.netresearchgate.net Genomic analyses have identified sFRP-1 as a gene subject to alterations in UM. researchgate.net Specifically, elevated levels of the Wnt inhibitor sFRP-1 have been observed in primary open-angle glaucoma trabecular meshwork cells, and its overexpression can induce ocular hypertension in mouse models, a condition that can be counteracted by Wnt pathway activation. researchgate.net While direct preclinical studies testing specific sFRP-1 inhibitors like WAY-316606 in uveal melanoma are not extensively documented, the known dysregulation of the Wnt pathway and sFRP-1's role within it suggest a potential therapeutic avenue. researchgate.netresearchgate.net The general involvement of Wnt signaling in melanoma progression and the development of Wnt pathway inhibitors for other cancers provide a rationale for exploring sFRP-1 inhibition in uveal melanoma. rsc.org
Role of sFRP-1 Inhibitors in the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cells and signaling molecules that plays a critical role in cancer progression. sFRP-1 is a significant modulator within this environment, influencing both cancer-associated fibroblasts and immune cells. nih.gov
Cancer-Associated Fibroblasts (CAFs) Mediation
Cancer-Associated Fibroblasts (CAFs) are a major cellular component of the TME and are instrumental in tumor regulation. nih.govresearchgate.netnih.gov Research has shown that sFRP-1 is a key gene closely associated with CAFs. nih.govresearchgate.net In several cancer types, such as head and neck squamous cell carcinoma (HNSCC) and prostate cancer, sFRP-1 is highly expressed and secreted by CAFs within the tumor stroma. nih.govaacrjournals.org
In HNSCC, sFRP-1 expressed by CAFs has been shown to inhibit the proliferation and migration of tumor cells and promote their apoptosis. researchgate.netnih.gov This suggests a tumor-suppressive role for CAF-derived sFRP-1 in this context. nih.gov Conversely, in colorectal cancer, blocking Wnt signaling with sFRP-1 altered the phenotype of CAFs, reducing the number of contractile myofibroblasts (myCAFs) and enriching for an inflammatory-like CAF (iCAF) subtype. aacrjournals.org This switch in CAF subtypes, mediated by Wnt/sFRP-1 signaling, differentially regulates tumor growth and malignancy, highlighting a complex, context-dependent role. aacrjournals.org These findings indicate that modulating sFRP-1 activity can alter CAF function, thereby influencing tumor progression. researchgate.netaacrjournals.org
Epigenetic Inactivation of sFRP-1 in Cancer (e.g., Promoter Hypermethylation)
A common mechanism for the loss of sFRP-1 expression in a wide array of human cancers is epigenetic silencing, predominantly through the hypermethylation of its promoter region. mdpi.comnih.gov This process involves the addition of methyl groups to CpG islands in the gene's promoter, which leads to transcriptional repression without altering the DNA sequence itself. mdpi.com
This epigenetic inactivation of sFRP-1 is a frequent event in many malignancies, including colorectal, breast, pancreatic, renal, and head and neck cancers. mdpi.comwaocp.orgnih.gov
Pancreatic Cancer (PDAC): In pancreatic ductal adenocarcinoma, SFRP1 promoter hypermethylation is observed in tumor tissue and can be detected in plasma-derived cell-free DNA. nih.govmdpi.comresearchgate.net This hypermethylation is linked to a worse prognosis and may indicate reduced benefit from certain chemotherapies like gemcitabine. nih.govmdpi.com
Other Cancers: The phenomenon of SFRP1 promoter hypermethylation leading to gene silencing and contributing to tumorigenesis has also been reported in breast cancer, oral squamous cell carcinoma, and esophageal squamous cell carcinoma. aacrjournals.orgmdpi.com In many of these cancers, the loss of sFRP-1 expression is associated with disease progression and poor prognosis. mdpi.com
Restoring sFRP-1 expression through demethylating agents has been proposed as a potential therapeutic strategy, underscoring the significance of this epigenetic modification in cancer. mdpi.com
Regenerative Medicine and Tissue Repair Applications
Beyond oncology, sFRP-1 inhibitors are being actively investigated for their potential in regenerative medicine, particularly for their ability to promote tissue growth and repair by modulating the Wnt signaling pathway.
Bone Formation and Repair
The Wnt signaling pathway is a critical regulator of bone homeostasis, and its activation is known to increase bone formation. nih.gov sFRP-1 acts as a natural antagonist to this pathway, and its inhibition has emerged as a promising therapeutic strategy for conditions like osteoporosis and for accelerating fracture healing. nih.govmdpi.com
Preclinical research has provided substantial evidence for the bone-anabolic effects of sFRP-1 inhibition:
Genetic Models: Mice with a genetic deletion of the Sfrp1 gene exhibit increased trabecular bone formation and are resistant to age-related bone loss. nih.govnih.gov These mice also show enhanced fracture healing. researchgate.net
Small Molecule Inhibitors: Several small molecule inhibitors of sFRP-1 have been developed and tested.
Diarylsulfone sulfonamides were among the first class of compounds identified as sFRP-1 inhibitors. researchgate.netnih.govebi.ac.uk These molecules were shown to stimulate the Wnt/β-catenin signaling pathway and promote bone formation. nih.govresearchgate.net
WAY-316606 is a more optimized and selective this compound that binds to sFRP-1 with high affinity (K(D) of 0.08 μM) and inhibits its function (EC50 of 0.65 μM). nih.govglpbio.commedkoo.com In ex vivo studies using a murine calvarial organ culture assay, WAY-316606 dose-dependently increased total bone area, demonstrating its potent anabolic activity. nih.govglpbio.commedkoo.com It has been shown to reduce osteoclast formation and bone resorption in vitro and improve osteoporosis in ovariectomized mouse models.
Antisense Oligonucleotides: Another approach involves using nucleic acid-based therapies, such as GapmeRs (chimeric antisense oligonucleotides), to silence Sfrp1 gene expression. mdpi.comnih.gov This method has been shown to increase the osteoblastic differentiation of mesenchymal stem cells (MSCs), including cells from osteoporotic patients, and enhance bone quality in animal models. mdpi.comdovepress.com
These findings collectively demonstrate that inhibiting sFRP-1, either through small molecules or gene silencing technologies, can effectively stimulate canonical Wnt signaling to enhance bone formation and repair. nih.govnih.gov
Data Tables
Table 1: this compound Compounds Mentioned
| Compound Name/Class | Type | Primary Investigated Use | Mechanism of Action |
| WAY-316606 | Small Molecule | Bone Formation/Osteoporosis glpbio.comguidetopharmacology.org | Selective inhibitor of sFRP-1, preventing its interaction with Wnt ligands. tocris.com |
| Diarylsulfone sulfonamides | Small Molecule Class | Bone Formation/Osteoporosis nih.govebi.ac.uk | Binds to and inhibits sFRP-1, stimulating the Wnt/β-catenin pathway. nih.govresearchgate.net |
| Iminooxothiazolidines | Small Molecule Class | Bone Formation/Osteoporosis ebi.ac.uk | Identified from high-throughput screening as sFRP-1 inhibitors. ebi.ac.uk |
| GapmeRs (ASOs) | Antisense Oligonucleotide | Bone Formation/Osteoporosis mdpi.com | Silences SFRP1 gene expression, preventing protein production. nih.gov |
Table 2: Summary of Preclinical Research Findings for sFRP-1 Inhibitors
| Research Area | Key Findings | Relevant Cancers/Conditions | References |
| Uveal Melanoma | sFRP-1 is dysregulated and linked to Wnt signaling in ocular tissues; a potential but underexplored therapeutic target. | Uveal Melanoma, Glaucoma | researchgate.netresearchgate.net |
| Tumor Microenvironment (CAFs) | sFRP-1 from CAFs can have context-dependent tumor-suppressive or tumor-promoting roles by modulating CAF phenotypes. | Head and Neck Cancer, Colorectal Cancer, Prostate Cancer | nih.govresearchgate.netaacrjournals.orgaacrjournals.org |
| Tumor Microenvironment (Immune Cells) | sFRP-1 expression correlates with increased infiltration of T cells, macrophages, and other immune cells in the TME. | Head and Neck Cancer | nih.gov |
| Epigenetic Inactivation | Promoter hypermethylation is a common mechanism for silencing sFRP-1, leading to loss of tumor suppressor function and poor prognosis. | Colorectal, Pancreatic, Breast, Renal, Head and Neck Cancers | mdpi.comwaocp.orgnih.govmdpi.com |
| Bone Formation and Repair | Inhibition of sFRP-1 via small molecules (e.g., WAY-316606) or gene silencing robustly stimulates bone formation and accelerates fracture healing. | Osteoporosis, Bone Fractures | nih.govmdpi.comresearchgate.netnih.govdovepress.com |
Fibrotic Diseases
Fibrosis is the excessive formation of fibrous connective tissue in an organ or tissue, which can lead to organ dysfunction and failure. The Wnt signaling pathway has been implicated in the fibrotic processes of various organs, including the heart.
Following a myocardial infarction (heart attack), the heart undergoes a process of remodeling which often involves cardiac fibrosis. nih.gov This can lead to a decline in cardiac function. nih.gov The Wnt/β-catenin signaling pathway is activated after a myocardial infarction and plays a role in this remodeling process. frontiersin.org
Interestingly, the role of sFRP-1 in cardiac fibrosis appears to be complex and context-dependent. Some studies suggest that sFRP-1 has a protective role. For instance, overexpression of sFRP-1 in aged mice was found to reduce the degree of myocardial fibrosis, inhibit cardiomyocyte apoptosis, and improve cardiac function following an acute myocardial infarction. nih.govresearchgate.net In this context, sFRP-1 acts as an inhibitor of the pro-fibrotic Wnt/β-catenin pathway. nih.govresearchgate.net It has been shown to inhibit the proliferation of cardiac fibroblasts, the synthesis of collagen, and the differentiation of myofibroblasts, thereby alleviating pathological cardiac fibrosis. frontiersin.org
However, other studies have reported contrasting findings. Loss of sFRP-1 in aged mice led to impaired cardiac function and significant cardiac fibrosis, suggesting a protective role for sFRP-1. researchgate.net This was associated with an increased expression of Wnt ligands and their target genes. researchgate.net Fibroblasts lacking sFRP-1 showed increased expression of α-smooth muscle actin (α-SMA) and higher collagen production, consistent with a pro-fibrotic phenotype. researchgate.netmdpi.com These seemingly contradictory findings may be due to the complex nature of Wnt signaling and the different experimental models used. Further research is needed to fully elucidate the role of sFRP-1 in cardiac health and disease.
Idiopathic Pulmonary Fibrosis and Extracellular Matrix (ECM) Deposition
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and fatal lung disease marked by progressive scarring and the excessive deposition of extracellular matrix (ECM), leading to a loss of lung function. uni-muenchen.denih.gov The Wnt signaling pathway is known to be involved in the tissue remodeling and fibrosis seen in IPF. nih.govbiorxiv.org
Recent research has identified sFRP-1 as a significant player in the pathogenesis of lung fibrosis. uni-muenchen.de Studies have shown that sFRP-1 expression is elevated during the fibrotic process in mouse models and in lung tissue from IPF patients. uni-muenchen.denih.gov Specifically, sFRP-1 has been found to be upregulated in mesenchymal cells within the lungs of IPF patients. biorxiv.org
Fibroblasts are a primary source of EVs that contain sFRP-1 in the context of lung fibrosis. nih.gov These fibroblast-derived EVs, when carrying sFRP-1, have been shown to promote fibrogenesis. nih.govresearchgate.net In preclinical models, EVs from fibrotic lungs induced the production of ECM proteins. biorxiv.org Furthermore, deficiency of sFRP-1 in these fibroblast-derived EVs was found to lessen their ability to promote lung fibrosis in vivo. biorxiv.orgresearchgate.net This suggests that vesicular sFRP-1 from fibroblasts acts as a fibrotic mediator. researchgate.net
A study focusing on the transition of fibroblasts to myofibroblasts, a key event in fibrosis, discovered a transitional fibroblast state characterized by high sFRP-1 expression. nih.gov The pro-fibrotic factor TGF-β1 was found to downregulate SFRP1 in these transitional cells, promoting their switch to an invasive myofibroblast identity. nih.gov Loss-of-function studies have further demonstrated that sFRP-1 modulates TGF-β1-induced fibroblast invasion. nih.gov These findings highlight fibroblast-derived vesicular sFRP-1 as a potential therapeutic target for IPF. nih.govresearchgate.net
Table 1: Preclinical Research on sFRP-1 in Idiopathic Pulmonary Fibrosis
| Model/System | Key Findings | Reference(s) |
|---|---|---|
| Bleomycin-induced mouse model of lung fibrosis | sFRP-1 expression is elevated during fibrosis. | uni-muenchen.de |
| IPF patient tissue resections | sFRP-1 expression is increased in IPF lung tissue, particularly in areas of dense fibrosis. | uni-muenchen.denih.gov |
| Ex vivo fibrosis-mimicking mouse and human PCLS systems | Fibrotic conditions lead to upregulated sFRP-1 expression. | uni-muenchen.de |
| In vivo mouse models | Fibroblast-derived EVs containing sFRP-1 potentiate lung fibrosis. | biorxiv.orgresearchgate.net |
| Primary alveolar type 2 cells | sFRP-1 leads to increased transitional cell markers and WNT/β-catenin signaling. | nih.govresearchgate.net |
| Human lung fibroblast invasion assays | sFRP-1 modulates TGFβ1-induced fibroblast invasion. | nih.gov |
Cartilage Regeneration (e.g., Osteoarthritis)
Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage. The Wnt signaling pathway is a significant regulator of cartilage development, homeostasis, and degeneration. nih.gov Consequently, modulating this pathway through sFRP-1 inhibition presents a potential therapeutic avenue for cartilage regeneration.
Studies have shown that the expression of Wnt-related genes is elevated in the articular cartilage of individuals with OA. frontiersin.orgnih.gov sFRPs, as antagonists of the Wnt pathway, play a crucial role. frontiersin.orgnih.gov Animal models have demonstrated that mice lacking sFRP-1 are more susceptible to developing OA due to increased activity of matrix-degrading enzymes. frontiersin.orgnih.gov
The level of sFRP-1 has a strong influence on the synthesis of the cartilage matrix. frontiersin.orgnih.gov In a mouse model of OA, sFRP-1 deficient mice exhibited greater subchondral bone plate thickness. frontiersin.orgnih.gov Conversely, another study using a different model of OA found that while mice lacking Frizzled-related protein (FRZB or sFRP3) had significantly more cartilage damage, this was not observed in sFRP-1 deficient mice. nih.govbmj.com This suggests that different sFRPs may have distinct roles in joint homeostasis. nih.govbmj.com
In vitro studies using ATDC5 micromasses, a model for chondrogenesis, revealed that sFRP-1 overexpression led to decreased transcription of Col2a1 (a marker for early chondrogenesis) and increased expression of Col10a1 (a marker for hypertrophic chondrocytes). bmj.com This indicates that sFRP-1 may reduce early chondrogenesis and promote hypertrophy. bmj.com These findings underscore the complex role of sFRP-1 in cartilage biology and the potential for its inhibitors to influence cartilage regeneration processes.
Table 2: Role of sFRP-1 in Preclinical Osteoarthritis Models
| Model/System | Key Findings | Reference(s) |
|---|---|---|
| DMM model of OA in sFRP1(-/-) mice | Subchondral bone properties were significantly different from wild-type mice. | nih.gov |
| DMM model of OA in Frzb(-/-) mice | Significantly higher OA severity scores compared to wild-type mice. | nih.gov |
| ATDC5 chondrogenic micromasses | Overexpression of sFRP-1 decreased early chondrogenic markers and increased hypertrophic markers. | bmj.com |
Hair Follicle Biology and Hair Growth Promotion
The Wnt signaling pathway is fundamental to modulating the human hair cycle and is essential for maintaining hair growth. researchgate.net sFRP-1 has been identified as a key regulator in hair follicle biology, acting as an antagonist to the Wnt pathway. researchgate.netnih.gov
Research has shown that the immunosuppressant Cyclosporine A, known for its side effect of inducing hair growth, down-regulates sFRP-1 in the dermal papilla of human scalp hair follicles. nih.govplos.org This discovery pointed to sFRP-1 as a promising target for new hair growth-promoting agents. plos.orgbaumanblog.com
Subsequent studies have focused on the specific sFRP-1 antagonist, WAY-316606. nih.gov Ex vivo studies using human hair follicles have demonstrated that inhibiting sFRP-1 activity with WAY-316606 enhances hair shaft production and inhibits the spontaneous transition of the hair follicle into the regression phase (catagen). researchgate.netnih.govresearchgate.net WAY-316606 was shown to prolong the active growth phase (anagen) of the hair cycle. plos.org
The mechanism of action involves the enhancement of Wnt/β-catenin signaling. nih.govresearchgate.net By blocking sFRP-1, WAY-316606 allows for the unimpeded interaction of Wnt proteins with their receptors, leading to the activation of downstream signaling that promotes hair growth. patsnap.com This approach is considered a "ligand-limited" therapeutic strategy, as it only facilitates the signaling of Wnt ligands that are already present, which may reduce potential risks associated with chronic Wnt over-activation. researchgate.netnih.gov These findings position WAY-316606 as a promising new agent for promoting human hair growth. nih.gov
Table 3: Preclinical Findings for this compound WAY-316606 in Hair Growth
| Model/System | Treatment | Key Findings | Reference(s) |
|---|---|---|---|
| Ex vivo human scalp hair follicles | WAY-316606 | Enhanced hair shaft elongation. | researchgate.net |
| Ex vivo human scalp hair follicles | WAY-316606 | Increased expression of hair shaft keratin (B1170402) (K85). | nih.govresearchgate.net |
| Ex vivo human scalp hair follicles | WAY-316606 | Inhibited spontaneous catagen (hair follicle regression). | nih.govresearchgate.net |
| Human hair pre-cortex keratinocytes and dermal papilla fibroblasts | WAY-316606 | Enhanced β-catenin activity. |
Metabolic and Cardiovascular Disease Interventions
Metabolic Health Improvement (e.g., Obesity, Diabetes, Insulin (B600854) Sensitivity, Glucose Uptake)
The Wnt signaling pathway is intricately linked to metabolic processes, and its dysregulation has been associated with obesity and diabetes. patsnap.com sFRP-1 has emerged as a significant factor in metabolic health.
Preclinical studies have shown that a lack of sFRP-1 can worsen weight gain, glucose homeostasis, and inflammation in mice on a high-fat diet. plos.org In these mice, fasting glucose levels were higher, and glucose clearance was impaired. plos.org Furthermore, the absence of sFRP-1 was associated with increased expression of genes involved in de novo lipid synthesis in white adipose tissue. plos.org
In the context of insulin resistance, obese patients have been found to have increased levels of sFRP-1. mdpi.com Research suggests that reactivating Wnt signaling by inhibiting sFRP-1 could improve metabolic health by enhancing insulin sensitivity and glucose uptake. patsnap.com One study found that increased sFRP-1 expression in brown adipose tissue of mice was correlated with an expansion of this tissue and improved glucose tolerance. researchgate.net This suggests a potential role for sFRP-1 in the browning of white adipose tissue, a process associated with increased energy expenditure.
Adipocyte differentiation, a process closely tied to glucose and lipid metabolism, is regulated by the Wnt signaling pathway and sFRPs. frontiersin.org sFRP-1 is considered an adipokine that is related to insulin sensitivity. frontiersin.org These findings highlight the potential of sFRP-1 inhibitors as a novel approach to manage metabolic diseases like obesity and diabetes by restoring normal cellular functions. patsnap.com
Table 4: sFRP-1 in Preclinical Models of Metabolic Disease
| Model/System | Condition | Key Findings Related to sFRP-1 | Reference(s) |
|---|---|---|---|
| Sfrp1-/- mice | Diet-induced obesity | Exacerbated weight gain, impaired glucose homeostasis, and increased inflammation. | plos.org |
| High-fat-fed SM/J mice | Obesity and diabetic remission | Increased Sfrp1 expression in brown adipose tissue correlated with improved glucose tolerance. | researchgate.net |
| Pancreatic islets from Sfrp1-/- mice | Ex vivo glucose stimulation | Increased insulin secretion in response to glucose. | plos.org |
| Obese human subjects | Insulin resistance | Increased expression of sFRP-1. | mdpi.com |
Atherosclerosis
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, involves processes like vascular smooth muscle cell (VSMC) proliferation and vascular calcification, where Wnt signaling plays a role. mdpi.comscientificarchives.com Overexpression of Wnt inhibitors such as sFRPs has been shown to limit the proliferation of VSMCs. umw.edu.plumw.edu.pl
Inhibiting Wnt signaling through the overexpression of sFRP-1 has been demonstrated to inhibit VSMC proliferation both in vitro and in vivo. mdpi.com This suggests that sFRP-1 has a protective role against the proliferative aspects of atherosclerosis.
The canonical Wnt pathway is also implicated in phosphate-induced vascular calcification. nih.gov In uremic rats on a high-phosphate diet, sFRP-1 was found to be upregulated, which is thought to be a defensive response against further ossification. nih.gov
However, the role of circulating sFRP-1 levels in atherosclerosis is more complex. Some studies have reported that systemic sFRP-1 levels are significantly higher in patients with cardiovascular events and that increased circulating levels are associated with the development of cardiovascular diseases. researchgate.net This suggests that while local sFRP-1 in the vessel wall may be protective, systemic levels could be a marker of disease. The intricate role of sFRP-1 in atherosclerosis suggests that therapeutic interventions targeting this pathway would need to be highly specific.
Cardiac Health and Disease Management
The Wnt signaling pathway is centrally involved in cardiac development, remodeling, and the response to injury. nih.govresearchgate.net sFRP-1 has been identified as a crucial modulator in various cardiac conditions, including myocardial infarction (MI) and heart failure.
Studies have shown that sFRP-1 can have a protective effect on the heart. For instance, sFRP-1 can inhibit the apoptosis (cell death) of cardiomyocytes. nih.gov In a mouse model of heart failure induced by transverse aortic constriction, sFRP-1 was shown to lessen cardiac dysfunction by inhibiting apoptosis mediated by the Wnt signaling pathway. researchgate.netnih.gov Furthermore, the administration of sFRPs has been found to reduce fibrosis and improve cardiac function after an MI. mdpi.com
Conversely, a deficiency in sFRP-1 has been linked to negative cardiac outcomes. nih.govresearchgate.net Mice lacking the sFRP-1 gene develop abnormal cardiac structure and function with age, including ventricular dilation, hypertrophy, and significant cardiac fibrosis, which are characteristic features of dilated cardiomyopathy. nih.govresearchgate.netscispace.com In these mice, the loss of sFRP-1 led to increased expression of Wnt ligands and their target genes. nih.govscispace.com Clinically, decreased sFRP-1 expression has been observed in the left ventricles of patients with ischemic and dilated cardiomyopathy. nih.govresearchgate.net
The angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan has been shown to alleviate cardiac fibrosis by inhibiting the Wnt/β-catenin signaling pathway, and this effect may be mediated by an overexpression of sFRP-1. frontiersin.org These findings collectively suggest that modulating sFRP-1 activity could be a promising therapeutic strategy for managing cardiac diseases and improving outcomes after cardiac injury. researchgate.netnih.gov
Table 5: Role of sFRP-1 in Cardiac Health and Disease Models
| Model/System | Condition | Effect of sFRP-1 | Reference(s) |
|---|---|---|---|
| sFRP-1 knockout mice | Aging | Developed ventricular dilation, hypertrophy, and cardiac fibrosis. | nih.govresearchgate.netscispace.com |
| Transverse aortic constriction (TAC)-induced heart failure model | Heart failure | sFRP-1 attenuated cardiac dysfunction by inhibiting apoptosis. | researchgate.netnih.gov |
| Myocardial infarction (MI) models | Post-MI remodeling | Administration of sFRPs reduced fibrosis and improved cardiac function. | mdpi.com |
| Patients with ischemic and dilated cardiomyopathy | Cardiomyopathy | Decreased sFRP-1 gene expression in the left ventricle. | nih.govresearchgate.net |
| AngII-stimulated myocardial fibroblasts | Cardiac fibrosis | The drug lcz696 (sacubitril/valsartan) promoted sFRP-1 expression and inhibited the Wnt/β-catenin pathway. | frontiersin.org |
Heart Failure and Myocardial Infarction (MI)
Secreted Frizzled-Related Protein-1 (sFRP-1), a modulator of the Wnt signaling pathway, has emerged as a significant factor in the pathophysiology of heart failure and myocardial infarction (MI). patsnap.com Preclinical studies indicate that sFRP-1 plays a complex, and at times, context-dependent role in the heart's response to injury.
Conversely, the loss of sFRP-1 has been linked to the deterioration of cardiac function. nih.gov Mice deficient in the sFRP-1 gene develop age-progressive cardiac dysfunction, including ventricular dilation, hypertrophy, and significant cardiac fibrosis, which are characteristic features of dilated cardiomyopathy. nih.gov This phenotype is associated with an upregulation of Wnt ligands and their target genes. nih.gov Furthermore, studies on human hearts have revealed decreased sFRP-1 expression in patients with ischemic and dilated cardiomyopathy, suggesting its potential role in human heart failure. nih.gov
However, the specific cellular source of sFRP-1 appears to be critical. While ubiquitous or bone marrow-derived overexpression of sFRP-1 is cardioprotective, cardiomyocyte-specific overexpression has been associated with a larger infarct size and worsened cardiac function in the context of ischemic preconditioning. nih.govnih.gov This highlights the nuanced role of sFRP-1 in cardiac pathology, where its effects may be beneficial or detrimental depending on the cellular context and the specific pathological condition. oaepublish.comnih.gov
Recent research has also explored the interaction of sFRP-1 with other signaling pathways. For instance, in a model of pediatric dilated cardiomyopathy, sFRP-1 in combination with isoproterenol (B85558) was shown to promote cardiac dysfunction and stiffness, an effect linked to the co-activation of Notch and WNT signaling. sciety.org
Cardiomyocyte Apoptosis and Survival
sFRP-1 has been identified as a crucial regulator of cardiomyocyte apoptosis, a key process in the pathogenesis of myocardial infarction and heart failure. nih.gov The inhibition of cardiomyocyte apoptosis is a promising therapeutic strategy for preserving myocardial tissue and function following ischemic injury. nih.govmcgill.ca
Multiple studies have demonstrated the anti-apoptotic effects of sFRP-1. In a mouse model of acute myocardial infarction, overexpression of sFRP-1 significantly inhibited cardiomyocyte apoptosis in a time-dependent manner. nih.gov This protective effect is largely attributed to the inhibition of the Wnt/β-catenin signaling pathway. nih.gov The pro-apoptotic protein Bax was downregulated, while the anti-apoptotic protein Bcl-2 was upregulated in the presence of sFRP-1. d-nb.info
The mechanism of sFRP-1's anti-apoptotic action involves the modulation of key signaling molecules. One proposed mechanism is through the modulation of glycogen (B147801) synthase kinase-3β (GSK-3β), a downstream component of the Wnt pathway. oaepublish.com Inactivation of GSK-3β is known to be cardioprotective, and sFRP-1 may exert its effects by influencing this kinase. oaepublish.com However, some studies have reported conflicting results, where sFRP-1 overexpression impaired GSK-3β activation and inhibited cardioprotection during ischemic preconditioning, suggesting a complex and context-dependent role. oaepublish.com
Inflammation-induced apoptosis is another area where sFRP-1 may play a role. It has been shown to interact with pathways such as NF-κB and inhibit the expression of pro-inflammatory cytokines like IL-6 and IL-8, which can contribute to cardiomyocyte death. nih.gov Furthermore, transplantation of inflammation-trained pericardial stem cells, which have robust upregulation of sFRP-1, has been shown to salvage cardiomyocytes from ischemic damage through an anti-apoptotic action. oup.com
Cardiac Dysfunction and Improvement of Cardiac Function
Preclinical research has extensively investigated the role of sFRP-1 in modulating cardiac function, particularly in the context of myocardial infarction and heart failure. The findings, while generally pointing towards a protective role, also highlight the complexity and context-dependency of its effects.
Numerous studies have demonstrated that overexpression of sFRP-1 can lead to significant improvements in cardiac function following an MI. In transgenic mice with ubiquitous sFRP-1 overexpression, a reduction in post-infarction scar size and improved hemodynamic parameters were observed. ahajournals.org Similarly, in aged mice with acute myocardial injury, targeted overexpression of sFRP-1 via an adeno-associated virus vector resulted in improved cardiac function, as evidenced by partially improved ventricular dimensions and fractional shortening. nih.gov This was accompanied by a reduction in myocardial fibrosis and cardiomyocyte apoptosis. nih.govresearchgate.net The therapeutic potential of enhancing sFRP-1 levels is further supported by studies showing that the drug LCZ696 (sacubitril/valsartan) may exert its beneficial effects on myocardial remodeling in part by upregulating sFRP-1. frontiersin.org
Conversely, a deficiency in sFRP-1 has been linked to the development of cardiac dysfunction. nih.gov Aged mice lacking the sFRP-1 gene exhibit features of dilated cardiomyopathy, including ventricular dilation, reduced contractility, and increased left ventricular end-diastolic pressure. nih.gov This suggests that endogenous sFRP-1 is crucial for maintaining normal cardiac structure and function over time. nih.gov
However, the source of sFRP-1 expression is a critical determinant of its functional outcome. While global or bone marrow-derived overexpression of sFRP-1 is cardioprotective, cardiomyocyte-specific overexpression has been shown to result in worse cardiac function and larger infarct sizes in certain experimental models. nih.govnih.gov This indicates that the beneficial effects of sFRP-1 on cardiac function are likely mediated by its actions on non-cardiomyocyte cell types or through paracrine effects.
Postinfarction Scar Formation and Inflammatory Response
The inflammatory response following a myocardial infarction is a critical determinant of the subsequent healing process and scar formation. ahajournals.org sFRP-1 has been shown to play a significant role in modulating this inflammatory cascade, ultimately influencing the size and quality of the post-infarction scar. nih.govahajournals.org
Overexpression of sFRP-1, particularly from bone marrow-derived cells, has been demonstrated to reduce the size of the post-infarction scar and improve cardiac hemodynamics. ahajournals.org This effect is closely linked to the modulation of the inflammatory response. Specifically, sFRP-1 overexpression leads to a significant reduction in neutrophil infiltration into the ischemic tissue within the first 48 hours and up to 7 days post-MI. ahajournals.org This reduction in neutrophil recruitment is achieved by altering the balance of pro- and anti-inflammatory cytokines. sFRP-1 has been shown to decrease the expression of the pro-inflammatory cytokine IL-6 and favor the expression of the potent anti-inflammatory cytokine IL-10. ahajournals.org In vitro studies have further confirmed that sFRP-1 can block leukocyte activation and the production of inflammatory cytokines like TNF-α and IL-8. nih.gov
By impairing the amplification loop of cytokines and reducing neutrophil activation and recruitment, sFRP-1 helps to create a more favorable healing environment. ahajournals.org This leads to a reduction in scar formation and a lower incidence of fatal cardiac rupture. ahajournals.org It is important to note that this beneficial effect on scar formation and inflammation was observed with sFRP-1 overexpression in bone marrow cells, but not when overexpressed specifically in endothelial cells or cardiomyocytes, highlighting the importance of the cellular source of sFRP-1 in orchestrating the post-infarction inflammatory and healing response. ahajournals.org
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tissue repair and regeneration following ischemic events like myocardial infarction. vascularcell.com sFRP-1 has been shown to have a multifaceted and sometimes contradictory role in regulating angiogenesis.
Several studies have indicated that sFRP-1 can promote angiogenesis. It has been demonstrated to induce a robust angiogenic response in various in vitro and in vivo models. nih.govresearchgate.net sFRP-1, also known as FrzA, can enhance the spreading, migration, and organization of vascular endothelial cells into capillary-like structures. nih.govresearchgate.net This pro-angiogenic effect may be mediated through the interaction of sFRP-1 with Frizzled-4 and Frizzled-7 receptors on endothelial cells, leading to the activation of Rac-1 in cooperation with GSK-3β. nih.gov Furthermore, overexpression of FrzA has been associated with an increase in capillary density, lumen area, and muscularization in scars. nih.gov
Conversely, other research suggests that sFRP-1 can have anti-proliferative and anti-angiogenic effects. One study reported that overexpression of FrzA/sFRP-1 could control neovascularization after muscle ischemia by reducing vascular cell proliferation. nih.gov This was associated with decreased expression of cell cycle regulators such as cyclin E, cyclin D1, and reduced cdk2 activity. nih.gov Another study found that while sFRP-1 overexpression in bone marrow stem cells increased cellular density in scars, it did not affect capillary density. nih.gov
Acute Aortic Dissection
Acute aortic dissection (AD) is a life-threatening condition characterized by a tear in the inner layer of the aorta. nih.gov Recent studies have begun to explore the role of secreted frizzled-related proteins (SFRPs), including sFRP-1, in the pathophysiology and prognosis of AD.
In patients with acute AD, plasma levels of sFRP-1 have been found to be significantly higher compared to individuals without AD. nih.govresearchgate.net This suggests a potential involvement of sFRP-1 in the acute phase of the disease. While the precise mechanisms are still under investigation, it is known that SFRPs can modulate the Wnt signaling pathway, which is involved in various biological processes relevant to vascular health, such as inflammation, extracellular matrix degradation, and vascular smooth muscle cell function. nih.govnih.gov
Interestingly, despite the elevated levels in acute AD patients, higher plasma concentrations of sFRP-1 have been associated with a better prognosis. researchgate.net Binary logistic regression analysis has indicated that sFRP-1 is negatively correlated with the occurrence of endpoint events, which include all-cause death and various clinical complications. nih.govresearchgate.net This suggests that sFRP-1 may have a protective role in the context of AD.
Animal studies in other cardiovascular contexts have shown that sFRP-1 can promote angiogenesis and reduce myocardial infarction size and cardiac rupture, which may point to its potential beneficial effects on vascular healing and remodeling. nih.govresearchgate.net However, the specific role and therapeutic potential of modulating sFRP-1 in acute aortic dissection require further dedicated research.
Vascular Cell Proliferation Control
Secreted Frizzled-Related Protein-1 (sFRP-1), also known as FrzA, has been identified as a key regulator of vascular cell proliferation, a fundamental process in both physiological and pathological angiogenesis. vascularcell.comoup.com The Wnt/Frizzled signaling pathway, which sFRP-1 antagonizes, is a known regulator of cell proliferation. oup.com
Preclinical studies have demonstrated that sFRP-1 can exert an anti-proliferative effect on vascular cells. oup.com Overexpression of FrzA/sFRP-1 has been shown to control neovascularization by reducing the proliferation of vascular cells. nih.gov This is achieved through the downregulation of key cell cycle proteins, including cyclin E and cyclin D1, and a decrease in the activity of cyclin-dependent kinase 2 (cdk2). nih.gov The disruption of the Wnt/β-catenin pathway activation is believed to be a central mechanism for this anti-proliferative effect. oup.com
The ability of sFRP-1 to control vascular cell proliferation has significant therapeutic implications. For instance, in the context of tumor growth, where angiogenesis is a critical factor, the anti-proliferative properties of sFRP-1 could be beneficial. oup.com Conversely, in conditions where enhanced angiogenesis is desired, such as in ischemic tissue repair, the effects of sFRP-1 on vascular cell proliferation would need to be carefully considered.
Neurodegenerative Diseases and Neuroinflammation
Secreted Frizzled-Related Protein 1 (sFRP-1), a key modulator of Wnt signaling and an inhibitor of the metalloprotease ADAM10, has emerged as a significant factor in the pathology of several neurodegenerative diseases. nih.govresearchgate.net Its role extends from influencing protein aggregation and synaptic health to amplifying neuroinflammatory processes, making it a focal point of preclinical research. nih.govbiorxiv.org
Alzheimer's Disease (AD) Pathogenesis
Elevated levels of sFRP-1 are a notable feature in the brains of individuals with Alzheimer's disease (AD), even in preclinical stages. biorxiv.orgnih.gov This glial-derived protein is implicated in multiple facets of AD pathology, contributing to a cycle of neurodegeneration. researchgate.netuam.es
The processing of Amyloid Precursor Protein (APP) is a critical juncture in AD pathogenesis. The non-amyloidogenic pathway, which does not produce the toxic amyloid-beta (Aβ) peptide, is initiated by α-secretases like ADAM10. nih.govx-mol.net Research has identified sFRP-1 as an endogenous inhibitor of ADAM10. nih.govmdpi.com By inhibiting ADAM10, sFRP-1 effectively shifts APP processing towards the amyloidogenic pathway, which involves sequential cleavage by β- and γ-secretases, leading to the generation and subsequent accumulation of Aβ peptides. nih.govx-mol.netmdpi.com
Studies have demonstrated that sFRP-1 levels are significantly increased in the brain and cerebrospinal fluid of AD patients. researchgate.netnih.gov This upregulation correlates with the pro-amyloidogenic processing of APP. researchgate.net Furthermore, sFRP-1 has been found to accumulate within amyloid plaques and can bind directly to Aβ, potentially interfering with the formation of Aβ fibrils and protofibrils. researchgate.netnih.govmdpi.com In animal models of AD, overexpression of Sfrp1 accelerates the appearance of amyloid plaques and neuritic dystrophy. researchgate.netnih.gov Conversely, the genetic inactivation of Sfrp1 or the administration of neutralizing antibodies against sFRP-1 promotes non-amyloidogenic APP processing, reduces Aβ accumulation, and ameliorates AD-related histopathological features. researchgate.netnih.govnih.gov
Table 1: Research Findings on sFRP-1's Role in Aβ Accumulation
| Research Focus | Key Finding | Model System | Reference |
| sFRP-1 and ADAM10 Activity | sFRP-1 is an endogenous inhibitor of the α-secretase ADAM10. | In vitro / Human AD brains | mdpi.com |
| sFRP-1 Levels in AD | sFRP-1 is significantly increased in the brain and cerebrospinal fluid of AD patients. | Human AD patients | researchgate.netnih.gov |
| Sfrp1 Overexpression | Overexpression anticipates the appearance of amyloid plaques and dystrophic neurites. | AD-like mouse model | researchgate.net |
| Sfrp1 Inactivation/Neutralization | Genetic inactivation or antibody neutralization lowers Aβ accumulation and improves histopathology. | AD-like mouse model | researchgate.netnih.gov |
| sFRP-1 and Aβ Interaction | sFRP-1 binds to Aβ and accumulates in amyloid plaques, hindering protofibril formation. | In vitro / Human AD brains | researchgate.netnih.gov |
Synaptic dysfunction and the loss of dendritic complexity are early hallmarks of AD, preceding widespread cell death and correlating strongly with cognitive decline. biorxiv.orguam.es Elevated levels of sFRP-1 have been directly implicated in these early synaptic changes. biorxiv.orgresearchgate.net Research shows that increased sFRP-1 is a feature of the aging brain and a potential risk factor for AD, with levels rising well before the appearance of significant plaque pathology in mouse models. researchgate.netbiorxiv.org
Transgenic mice overexpressing sFRP-1 in astrocytes exhibit reduced dendritic complexity and lower spine density in the dentate gyrus. biorxiv.orgresearchgate.net These structural deficits are accompanied by functional impairments, including a loss of long-term potentiation (LTP), a key cellular mechanism for learning and memory. researchgate.netresearchgate.net Ultimately, sustained high levels of sFRP-1 lead to late-onset cognitive impairment in these animals. biorxiv.orgresearchgate.net Proteomic analyses of these models reveal alterations in the synaptic proteome, particularly affecting proteins involved in the synaptic vesicle cycle and synaptic organization, such as neurexins and neuroligins. researchgate.netbiorxiv.org These findings suggest that excessive sFRP-1 disrupts synaptic protein balance and plasticity, contributing directly to the synaptopathy observed in early AD. uam.esnih.gov
Table 2: Impact of sFRP-1 on Synaptic Function and Cognition
| Observation | Consequence | Model System | Reference |
| Reduced Dendritic Complexity | Impaired neuronal connectivity. | Transgenic mice overexpressing sFRP-1 | biorxiv.orgresearchgate.net |
| Reduced Spine Density | Fewer sites for synaptic transmission. | Transgenic mice overexpressing sFRP-1 | biorxiv.orgresearchgate.net |
| Impaired Long-Term Potentiation (LTP) | Deficits in synaptic plasticity and memory formation. | Transgenic mice overexpressing sFRP-1 | researchgate.netresearchgate.net |
| Late-Onset Cognitive Impairment | Decline in learning and memory functions. | Transgenic mice overexpressing sFRP-1 | biorxiv.org |
| Altered Synaptic Proteome | Dysregulation of synaptic vesicle cycle and organizer proteins. | Transgenic mice overexpressing sFRP-1 | researchgate.netbiorxiv.org |
Neuroinflammation is a critical component of neurodegenerative diseases, fostering a detrimental environment that exacerbates neuronal damage. nih.govnih.gov sFRP-1 has been identified as a novel mediator in the communication between astrocytes and microglia, the primary immune cells of the brain. nih.govbiorxiv.orgembopress.org In response to inflammatory stimuli or damage, reactive astrocytes increase their production and secretion of sFRP-1. nih.govembopress.org
This astrocyte-derived sFRP-1 acts as an amplifier of the neuroinflammatory response. nih.govnih.gov It promotes and sustains the activation of microglial cells, transitioning them to a reactive state. biorxiv.orgembopress.org This sustained activation leads to a chronic inflammatory condition that is harmful to neurons. nih.gov Mechanistically, sFRP-1 fosters the upregulation of inflammatory pathways, including those dependent on Hypoxia-Inducible Factors (HIF) and, to a lesser degree, the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.govbiorxiv.org This crosstalk establishes a vicious cycle where inflammation begets more inflammation, with sFRP-1 acting as a key molecular link between astrocytes and microglia. nih.govmdpi.com
Glaucoma
Glaucoma, a leading cause of irreversible blindness, is often associated with elevated intraocular pressure (IOP) due to increased resistance in the aqueous outflow pathway, particularly at the trabecular meshwork (TM). researchgate.netresearchgate.net Research has implicated the Wnt signaling pathway in the pathophysiology of glaucoma. 2minutemedicine.com Studies have found that the expression of sFRP-1, a known Wnt antagonist, is significantly higher in the TM cells of glaucoma patients compared to healthy individuals. researchgate.netarvojournals.org
This increased level of sFRP-1 inhibits the canonical Wnt signaling pathway within the TM. 2minutemedicine.comarvojournals.org The functional consequence of this inhibition is a decrease in aqueous outflow facility, which in turn leads to an increase in IOP. arvojournals.org Experiments using perfused human eyes have shown that the addition of recombinant sFRP-1 causes a significant decrease in outflow. arvojournals.org Furthermore, intravitreal injections of sFRP-1 in mouse models result in a significant elevation of IOP. 2minutemedicine.com These findings strongly suggest that dysregulation of Wnt signaling by elevated sFRP-1 is a crucial element in glaucoma pathogenesis, making sFRP-1 inhibitors a potential therapeutic strategy. researchgate.netarvojournals.org
Multiple Sclerosis
Multiple Sclerosis (MS) is a chronic autoimmune disease characterized by demyelination and neuroinflammation in the central nervous system (CNS). biorxiv.org The persistent neuroinflammation associated with MS involves a complex interplay between various cell types, including astrocytes and microglia. nih.gov Given its role as an amplifier of neuroinflammation through the modulation of astrocyte-to-microglia crosstalk, sFRP-1 is considered a potential player in MS pathology. nih.govnih.gov
In mouse models of chronic neuroinflammation, such as Experimental Autoimmune Encephalomyelitis (EAE), which is a common model for MS, the inactivation of sFRP-1 has been shown to significantly reduce prolonged neuroinflammation. nih.govbiorxiv.org By promoting and sustaining microglial activation, astrocyte-derived sFRP-1 contributes to the chronic inflammatory state that drives neurodegeneration in diseases like MS. nih.govnih.govbiorxiv.org Therefore, targeting sFRP-1 could represent a valuable therapeutic approach to counteract the harmful effects of chronic inflammation in MS. nih.govresearchgate.net
Peripheral Nerve Degeneration
Secreted Frizzled-Related Protein 1 (sFRP-1) has emerged as a significant factor in the pathology of peripheral nerve injuries (PNIs). jci.orgresearchgate.net Following neurotrauma, sFRP-1 expression becomes abundant, particularly from Schwann cells (SCs). researchgate.netresearchgate.net This increase in sFRP-1 is linked to sustained neuroinflammation and the progression of nerve degeneration. researchgate.netresearchgate.net
Research indicates a specific mechanism where macrophages recognize sFRP-1 produced by Schwann cells through the Heat shock protein 90 (HSP90) receptor. researchgate.netresearchgate.net This interaction triggers a dysregulated inflammatory response from the macrophages, which in turn exacerbates nerve damage. researchgate.netresearchgate.netresearchgate.net Analysis of injured human peripheral nerves has identified sFRP-1-expressing Schwann cells that exhibit mesenchymal characteristics, alongside macrophages displaying a proinflammatory genetic profile. researchgate.netresearchgate.net Preclinical studies have shown that the genetic deletion of sFRP-1 specifically in Schwann cells, or the deletion of HSP90 in macrophages, alleviates neuroinflammation and halts the progression of nerve degeneration. researchgate.netresearchgate.netresearchgate.net Furthermore, in mouse models of sciatic nerve transection, the specific knockout of sFRP-1 in Schwann cells resulted in significantly improved axonal regeneration. researchgate.net
Conversely, in a different context of neuropathic pain using a mouse model of spinal nerve ligation (SNL), sFRP-1 was found to be downregulated in the spinal cord. nih.gov In this model, overexpressing sFRP-1 in the spinal cord attenuated pain-related behaviors like allodynia and hyperalgesia, as well as neuroinflammation. nih.gov The study suggested that SNL-induced downregulation of sFRP-1, which is a Wnt antagonist, leads to increased Wnt/β-catenin signaling, contributing to the pathogenesis of neuropathic pain. nih.gov These findings highlight the complex and potentially context-dependent role of sFRP-1 in the nervous system.
Telencephalic Patterning and Neurogenesis
sFRP-1 plays a critical role as a modulator of cell-signaling events that guide the patterning, growth, and differentiation of the telencephalon. frontiersin.orgoup.comnih.gov During embryonic development, sFRP-1 is expressed in the dorsal telencephalon, especially within the radial glial progenitors of the ventricular zone. oup.combiorxiv.orgresearchgate.net It functions as a multifunctional regulator, influencing key signaling pathways like Wnt and Notch to orchestrate the early development of the dorsal telencephalon. oup.com
The proper medio-lateral patterning of the dorsal telencephalon is dependent on sFRP-1. oup.com Studies have revealed that sFRP-1 and Wnt7a are co-expressed in cortical neural progenitors and exert opposing effects, indicating that a precise balance between their activities is essential for normal development. frontiersin.orgnih.gov In mouse models, the absence of Wnt7a results in microcephaly due to a reduction in the neural progenitor population, while overexpression of sFRP-1 also leads to a decrease in this population. frontiersin.orgnih.gov In vitro experiments have confirmed that sFRP-1 can directly inhibit the activity of Wnt1 and Wnt7a. frontiersin.orgnih.gov
sFRP-1's influence extends to the Notch signaling pathway, which is also crucial for neurogenesis. oup.com Its loss or gain of function has been shown to interfere with both patterning and the generation of new neurons. biorxiv.orgresearchgate.net In zebrafish, the sFRP-1 ortholog is essential for establishing the telencephalon by antagonizing Wnt8b. biologists.com Overexpression of sFRP-1 in these models leads to an anteriorization of the embryo, further underscoring its role in defining the brain's architecture. zfin.org
Immune System Modulation and Inflammatory Conditions
Th17 Cell Differentiation Promotion
sFRP-1, acting as an inhibitor of the Wnt/β-catenin signaling pathway, has been identified as a promoter of human T-helper 17 (Th17) cell differentiation. aai.orgnih.govscielo.br Th17 cells are a subset of T-helper cells known for producing pro-inflammatory cytokines, including Interleukin-17 (IL-17). oatext.com In laboratory settings, the differentiation of naive CD4+ T cells into Th17 cells is significantly enhanced when sFRP-1 is present. aai.org Conversely, this differentiation is hindered by the presence of Wnt ligands such as WNT3a and WNT5a. aai.org
This finding has clinical relevance, as studies have found that the high levels of IL-17 in the synovial fluid of patients with rheumatoid arthritis (RA) correlate with increased concentrations of sFRP-1. nih.gov Research has demonstrated that the addition of sFRP-1 during the stimulation of T-cells significantly boosts the production of IL-17 from both naive and memory CD4+ T cells. nih.govaai.org
The underlying mechanism involves the TGF-β signaling pathway, which is critical for Th17 differentiation. aai.orgnih.gov sFRP-1 has been observed to significantly enhance the phosphorylation of Smad2/3 proteins, key components of the TGF-β pathway, in CD4+ T cells. nih.gov This potentiation of TGF-β signaling by sFRP-1 is so effective that it can lower the amount of external TGF-β required to induce Th17 differentiation in cell cultures. nih.gov The crucial role of this interaction is highlighted by the finding that blocking TGF-β signaling completely negates the Th17-promoting activity of sFRP-1. nih.gov
Regulatory T-cell (Treg) Function
The Wnt/β-catenin signaling pathway, which sFRP-1 inhibits, is also involved in the function of regulatory T-cells (Tregs). frontiersin.org Tregs are crucial for maintaining immune tolerance and preventing autoimmune diseases. Under normal physiological conditions, the Wnt pathway component β-catenin can enhance the survival of Treg cells. frontiersin.org However, in inflammatory settings, the activation of this same pathway can paradoxically inhibit Treg function, which may contribute to the development of autoimmune responses. frontiersin.org
By acting as a Wnt antagonist, sFRP-1 can modulate Treg function. It is hypothesized that by blocking Wnt signaling, sFRP-1 could prevent the inhibition of Treg function that occurs during inflammation. The transcription factor TCF1, an effector of Wnt signaling, can overrule the suppressive functions of FOXP3, the master regulator of Tregs. aai.org Therefore, inhibition of the Wnt pathway by sFRP-1 may enhance the suppressive capacity of Treg cells. While direct evidence for sFRP-1's role is still emerging, studies on other sFRP family members, such as sFRP4, have shown a correlation with Treg infiltration in certain cancers, suggesting a broader role for this protein family in Treg biology. mdpi.com
Rheumatoid Arthritis (RA) Fibroblast-Like Synoviocytes (FLS) Pyroptosis
In the context of rheumatoid arthritis (RA), sFRP-1 plays a significant role in the behavior of fibroblast-like synoviocytes (FLS). frontiersin.orgresearchgate.netnih.gov These cells are a key component of the synovial tissue and, in RA, they adopt aggressive, tumor-like characteristics, driving joint inflammation and destruction. frontiersin.orgnih.govfrontiersin.org A critical process in this pathology is pyroptosis, a highly inflammatory form of programmed cell death that results in the release of potent immune cytokines like IL-1β and IL-18. frontiersin.orgresearchgate.net
Research indicates that sFRP-1 acts as a negative modulator of FLS pyroptosis. frontiersin.orgnih.gov It is thought to achieve this by regulating two major signaling pathways: Wnt/β-catenin and Notch. frontiersin.orgresearchgate.netresearchgate.netnih.gov As a known Wnt antagonist, sFRP-1 binds directly to Wnt proteins. frontiersin.orgresearchgate.net Additionally, it can bind to the metalloproteinase ADAM10, inhibiting its activity and thereby blocking the activation of the Notch signaling pathway. frontiersin.orgresearchgate.netnih.gov
By simultaneously inhibiting both of these pathways, sFRP-1 can prevent the activation of downstream inflammatory proteins and indirectly suppress the NLRP3 inflammasome, a multi-protein complex essential for initiating pyroptosis. researchgate.netresearchgate.net However, in the synovial tissues of RA patients, the gene for sFRP-1 is often hypermethylated, an epigenetic modification that silences the gene and reduces sFRP-1 protein levels. frontiersin.orgnih.gov This loss of sFRP-1 function likely contributes to the unchecked FLS pyroptosis and inflammation seen in RA. Consequently, therapeutic strategies aimed at upregulating sFRP-1 expression, for instance by using methylation inhibitors, are being explored as a potential way to control FLS pyroptosis and alleviate RA symptoms. frontiersin.orgnih.govresearchgate.net
Mentioned Compounds
Research Methodologies and Strategies in Sfrp 1 Inhibitor Studies
In Vitro Experimental Models
Diverse Cell Culture Systems
A wide array of cell culture systems are utilized to investigate the multifaceted roles of sFRP-1 and the effects of its inhibitors across different biological contexts.
Cancer Cell Lines: Numerous cancer cell lines are used to study the tumor-suppressive or, in some contexts, oncogenic properties of sFRP-1. For instance, in the A549 human lung adenocarcinoma cell line, restoration of sFRP-1 expression was found to inhibit the epithelial-mesenchymal transition (EMT), a key process in tumor metastasis. nih.gov Similarly, in breast and renal cancer cell lines, re-expression of sFRP-1 led to decreased proliferation and induced apoptosis. aacrjournals.org Studies have also utilized laryngeal carcinoma, nasopharyngeal cancer, and gastric cancer cell lines to demonstrate that reversing sFRP-1 methylation can suppress cell proliferation, invasion, and migration. bohrium.comnih.gov In contrast, some research indicates that sFRP-1 is highly expressed in aggressive forms of breast cancer, such as the basal-like subtype and triple-negative breast cancer (TNBC). nih.gov Furthermore, in prostate cancer cell lines like LNCaP and DU145, exogenous sFRP-1 was shown to increase migration, invasion, and clonogenic potential. frontiersin.org
Primary Osteoblasts and Mesenchymal Stem Cells: The role of sFRP-1 in bone formation is investigated using primary osteoblasts and mesenchymal stem cells. oup.com Deletion of sFRP-1 in these cells has been shown to enhance proliferation and differentiation while inhibiting apoptosis, ultimately leading to increased bone formation. oup.com
Cardiomyocytes and Cardiac Fibroblasts: To understand the impact of sFRP-1 on cardiac health, researchers use cardiomyocytes and cardiac fibroblasts. Studies have shown that sFRP-1 can have a biphasic effect on cardiomyocyte apoptosis depending on the cellular context. nih.gov In cardiac fibroblasts, the loss of sFRP-1 leads to increased proliferation and collagen production, contributing to cardiac fibrosis. nih.gov Conversely, some studies suggest that sFRP-1 can inhibit the proliferation of cardiac fibroblasts and the synthesis of collagen. frontiersin.org
Retina Cells: The differentiation of retina cells is another area of sFRP-1 research. In chick retina cells, sFRP-1 has been shown to promote the generation of retinal ganglion cells and cone photoreceptors while decreasing the number of amacrine cells. biologists.comnih.gov
Human Lung Epithelial Cells: The expression of sFRP-1 in human lung epithelial cells has been linked to the upregulation of matrix metalloproteinases (MMPs), which can contribute to tissue destruction in diseases like emphysema. nih.gov
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS): In the context of rheumatoid arthritis, sFRP-1 is studied in FLS. It has been shown to be widely expressed in these cells and is involved in biological behaviors such as cell proliferation, migration, and pyroptosis. nih.govnih.gov
Reporter Gene Assays
Reporter gene assays are a cornerstone for quantifying the activity of the Wnt/β-catenin signaling pathway in response to sFRP-1 and its inhibitors.
TCF-luciferase reporter gene assay: This is the most commonly used assay, where a luciferase reporter gene is placed under the control of T-cell factor (TCF) responsive elements. nih.govamsbio.com When the Wnt pathway is active, β-catenin translocates to the nucleus and complexes with TCF, driving the expression of the luciferase gene. nih.gov In studies involving sFRP-1, a decrease in luciferase activity indicates inhibition of the Wnt pathway. For example, re-expression of sFRP-1 in clear cell renal cell carcinoma (ccRCC) and triple-negative breast cancer (TNBC) cells was shown to inhibit Wnt-activated β-catenin/TCF-mediated transcription using the TOPflash reporter assay. aacrjournals.org Conversely, in some cellular contexts, nanomolar concentrations of sFRP-1 have been observed to increase Wnt3a signaling, while higher concentrations block it. nih.gov Interestingly, in retina cells, sFRP-1 was unable to modify the basal β-catenin transcriptional activity, suggesting a β-catenin-independent mechanism in this cell type. biologists.comnih.gov
Gene Expression Analysis
Techniques for analyzing gene expression provide insights into the downstream targets of sFRP-1 signaling.
qRT-PCR, Microarray, and RNA-sequencing: These methods are used to measure changes in mRNA levels of genes involved in cell proliferation, apoptosis, and metastasis. For example, in human lung epithelial cells, sFRP-1 was found to up-regulate the expression of MMP1 and MMP9. nih.gov In prostate cancer cells, exogenous sFRP-1 treatment led to increased mRNA expression of genes associated with cancer stem cells, such as SOX2, NANOG, and OCT4. frontiersin.org In colorectal cancer cells, overexpression of sFRP-1 resulted in decreased protein levels of Wnt, β-catenin, and other apoptosis-related proteins. nih.gov
Protein Expression Analysis
Analysis of protein expression is crucial for confirming the findings from gene expression studies and understanding the direct molecular effects of sFRP-1.
Western Blot, Immunoblotting, and Immunohistochemistry: These techniques are widely used to detect the levels of specific proteins. In studies of sFRP-1, western blotting is frequently employed to measure the levels of key Wnt pathway components like β-catenin and its downstream targets c-myc and cyclin D1. nih.gov For instance, restoration of sFRP-1 in A549 lung cancer cells was shown to decrease the expression of β-catenin. nih.gov Similarly, in retina cells, sFRP-1 treatment led to an increase in the inactive, phosphorylated form of GSK3β. biologists.com Immunohistochemistry is used to visualize the localization and expression of sFRP-1 in tissue samples, such as in colorectal adenomas where its expression is often downregulated. researchgate.net
Cell Proliferation Assays
A variety of assays are used to assess the impact of sFRP-1 and its inhibitors on cell growth.
BrdU incorporation, MTT, and CCK8: These assays measure different aspects of cell proliferation. BrdU incorporation assays, which measure DNA synthesis, have been used to show that sFRP-1 expression can cause proliferation arrest in fibroblasts. nih.gov MTT and CCK8 assays, which measure metabolic activity as an indicator of cell viability, have been used to demonstrate that sFRP-1 can inhibit the growth of gastric cancer cells and that reversing sFRP-1 methylation can suppress the proliferation of nasopharyngeal cancer cells. bohrium.comspandidos-publications.com In prostate cancer cells, however, sFRP-1 was found to promote neoplastic features. researchgate.net
Cell Migration and Invasion Assays
To evaluate the effect of sFRP-1 on the metastatic potential of cancer cells, migration and invasion assays are performed.
Wound Healing and Transwell Assay: The wound healing assay assesses the ability of a cell monolayer to migrate and close a "wound" created in the culture. The Transwell assay measures the ability of cells to migrate through a porous membrane, with or without a layer of extracellular matrix to assess invasion. In the A549 lung cancer cell line, overexpression of sFRP-1 significantly decreased cell migration and invasion. nih.gov Conversely, in prostate cancer cell lines, sFRP-1 treatment increased cell migration. frontiersin.org Similar inhibitory effects on migration and invasion were observed in colorectal cancer cells overexpressing sFRP-1. nih.gov
Data Tables
| Cell Type | Effect of sFRP-1/Inhibitor | Key Findings | Citations |
|---|---|---|---|
| A549 Lung Cancer Cells | sFRP-1 overexpression | Inhibited EMT, migration, and invasion. | nih.gov |
| Breast and Renal Cancer Cells | sFRP-1 re-expression | Decreased proliferation and induced apoptosis. | aacrjournals.org |
| Prostate Cancer Cells (LNCaP, DU145) | Exogenous sFRP-1 | Increased migration, invasion, and clonogenic potential. | frontiersin.org |
| Primary Osteoblasts | sFRP-1 deletion | Enhanced proliferation and differentiation. | oup.com |
| Cardiac Fibroblasts | Loss of sFRP-1 | Increased proliferation and collagen production. | nih.gov |
| Retina Cells | sFRP-1 treatment | Promoted retinal ganglion and cone photoreceptor cell generation. | biologists.comnih.gov |
| Methodology | Purpose | Example Application in sFRP-1 Research | Citations |
|---|---|---|---|
| TCF-luciferase Reporter Assay | Quantify Wnt/β-catenin pathway activity. | Demonstrated that sFRP-1 inhibits Wnt-activated transcription in ccRCC and TNBC cells. | aacrjournals.org |
| qRT-PCR | Measure gene expression levels. | Showed that sFRP-1 upregulates MMP1 and MMP9 in human lung epithelial cells. | nih.gov |
| Western Blot | Detect specific protein levels. | Confirmed that sFRP-1 restoration decreases β-catenin expression in A549 cells. | nih.gov |
| MTT/CCK8 Assays | Assess cell proliferation and viability. | Showed that reversing sFRP-1 methylation suppresses proliferation in nasopharyngeal cancer cells. | bohrium.com |
| Wound Healing/Transwell Assays | Evaluate cell migration and invasion. | Revealed that sFRP-1 overexpression inhibits migration and invasion in colorectal cancer cells. | nih.gov |
Apoptosis Assays (e.g., Flow Cytometry)
Apoptosis assays are fundamental in understanding the cellular mechanisms influenced by Secreted Frizzled-Related Protein 1 (sFRP-1) and its inhibitors. These assays quantify the extent of programmed cell death, providing insights into how sFRP-1 modulation affects cell survival and tissue homeostasis.
Flow cytometry is a powerful technique frequently employed to analyze apoptosis. This method can identify different stages of apoptosis by using specific fluorescent markers. For instance, in studies of cardiac remodeling, flow cytometry has been utilized to assess the apoptotic rate of myocardial fibroblasts. Overexpression of sFRP-1 has been shown to increase the apoptotic rate in these cells, a process that can be quantitatively measured by this technique. europeanreview.org
Another widely used method is the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. In a mouse model of transverse aortic constriction (TAC)-induced heart failure, a TUNEL assay was used to detect apoptosis in cardiac cryostat slides. nih.govnih.gov This study demonstrated that administration of a vector carrying the Sfrp1 gene reduced myocardial apoptosis. nih.govnih.gov Similarly, in wound healing studies, apoptosis assays have been used to measure the rate of fibroblast apoptosis. Blocking sFRP-1 in palatal wounds with a neutralizing antibody was found to increase the number of apoptotic fibroblasts, which is a crucial step for the later stages of wound resolution and scar maturation. nih.gov
These assays are critical in determining the functional consequences of sFRP-1 inhibition. For example, the growth-inhibitory effects of sFRP-1 in certain cancer cell lines were found to be primarily due to decreased cell proliferation rather than an increase in apoptosis, highlighting the importance of distinguishing between these cellular processes. mdpi.com
Cell Differentiation Assays (e.g., Alkaline Phosphatase (ALP) activity, Mineralization Nodule Formation)
Cell differentiation assays are crucial for evaluating the impact of sFRP-1 inhibitors on the development of specialized cell types, particularly in the context of bone formation. Osteoblast differentiation is a key process regulated by the Wnt signaling pathway, which is antagonized by sFRP-1.
Alkaline Phosphatase (ALP) activity is an early marker of osteoblast differentiation. Assays measuring ALP activity are commonly used to assess the osteogenic potential of cells. In studies involving calvarial osteoblasts isolated from newborn sFRP-1 deficient (sFRP-1-/-) mice, these cells exhibited a 20% increase in differentiation at early stages of maturation compared to wild-type cells. nih.gov Conversely, in primary bone marrow cell cultures from mice overexpressing sFRP-1, a decrease in ALP activity was observed, indicating inhibited osteoblast maturation. researchgate.net
Mineralization nodule formation is a later-stage marker of osteoblast function, representing the deposition of calcium phosphate (B84403) crystals to form bone matrix. This can be visualized by staining with dyes such as Alizarin Red S. Cells derived from sFRP-1 transgenic mice showed reduced mineralized nodule formation compared to wild-type cells, further confirming the inhibitory role of sFRP-1 in bone formation. researchgate.net The inhibition of sFRP-1 is expected to reverse these effects, promoting both ALP activity and mineralization.
These in vitro assays provide a quantitative measure of the pro-osteogenic effects of sFRP-1 inhibition and are essential for screening and characterizing potential therapeutic compounds.
Ex Vivo Organ Culture Assays (e.g., Murine Calvarial Organ Culture)
Ex vivo organ culture assays bridge the gap between in vitro cell culture and in vivo animal models, allowing for the study of cellular responses within the context of their native tissue architecture. The murine calvarial organ culture is a well-established model for assessing bone formation.
In this assay, skull bones (calvaria) from neonatal mice are dissected and cultured in a medium. This setup maintains the complex interactions between different bone cell types. The effect of test compounds on bone growth can be measured by analyzing changes in bone area and thickness over the culture period.
This methodology was instrumental in the development of small molecule inhibitors of sFRP-1. For instance, the compound WAY-316606 was tested in a murine calvarial organ culture assay. The results demonstrated that this this compound robustly increased the total bone area in a dose-dependent manner. nih.govresearchgate.net This anabolic activity confirmed that inhibiting sFRP-1 could directly stimulate bone formation in an intact tissue environment, validating the findings from cell-based assays. nih.gov
In Vivo Animal Models
Genetically Modified Mouse Models (e.g., sFRP1-deficient mice, sFRP1 overexpression transgenic mice)
Genetically modified mouse models have been indispensable for elucidating the physiological and pathological roles of sFRP-1. These models involve either the deletion (knockout) or overexpression (transgenic) of the Sfrp1 gene.
sFRP1-deficient (sFRP1-/-) mice: These mice, also known as sFRP-1 knockout (KO) mice, are generated by deleting the Sfrp1 gene. Studies on sFRP-1-/- mice have revealed that the absence of sFRP-1 leads to increased trabecular bone mass and protects against age-related bone loss. oup.commdpi.com This phenotype is attributed to a reduction in osteoblast and osteocyte apoptosis and an enhancement of osteoblast proliferation and differentiation. researchgate.netoup.com Interestingly, while embryonic and post-natal development appears largely normal in these mice, they exhibit a clear high bone mass phenotype in adulthood. nih.govresearchgate.net In addition to the skeletal phenotype, aged sFRP-1 KO mice have been observed to develop abnormal cardiac structure and dysfunction, including ventricular dilation and cardiac fibrosis, suggesting a protective role for sFRP-1 in the aging heart. nih.gov
sFRP1 overexpression transgenic mice: In these models, an extra copy of the Sfrp1 gene is inserted into the mouse genome, leading to its overexpression in various tissues. researchgate.netnih.gov In stark contrast to the knockout models, sFRP-1 transgenic mice develop osteopenia (low bone mass). researchgate.netnih.gov This is characterized by lower trabecular bone volume and reduced bone formation. nih.gov These mice also show a blunted anabolic response to treatments like parathyroid hormone (PTH). nih.gov In the context of Alzheimer's disease research, overexpressing Sfrp1 in an AD-like mouse model was shown to accelerate the appearance of amyloid plaques and dystrophic neurites. nih.gov
The contrasting phenotypes of these two models have been crucial in confirming sFRP-1 as a negative regulator of bone formation and a significant player in cardiac health and neurodegenerative processes.
Table 1: Phenotypes of sFRP-1 Genetically Modified Mouse Models
| Model | Key Phenotype | Tissues Affected | Key Findings |
|---|---|---|---|
| sFRP1-deficient (KO) | High bone mass | Bone, Heart | Increased trabecular bone, protection from age-related bone loss. oup.commdpi.com Aged mice develop cardiac dysfunction and fibrosis. nih.gov |
| sFRP1 overexpression (Tg) | Low bone mass (Osteopenia) | Bone, Brain | Decreased trabecular bone volume and bone formation. nih.gov Accelerated Alzheimer's-like pathology. nih.gov |
Disease-Specific Animal Models (e.g., Fracture Healing Models, Myocardial Infarction Models, Alzheimer's Disease-like Mouse Models, Transverse Aortic Constriction (TAC)-induced Heart Failure Models, Bleomycin-induced Lung Fibrosis Models)
To investigate the therapeutic potential of targeting sFRP-1, researchers utilize animal models that mimic specific human diseases.
Fracture Healing Models: Studies using sFRP-1-/- mice have shown that the absence of sFRP-1 enhances fracture repair. These mice exhibit accelerated bone healing, with earlier bone union and increased intramembranous bone formation compared to wild-type mice. nih.govresearchgate.net This suggests that sFRP-1 inhibitors could be beneficial in promoting recovery from fractures. nih.gov
Myocardial Infarction (MI) Models: The role of sFRP-1 in the heart following ischemic injury has been investigated in MI models, often created by ligating a coronary artery in rats or mice. oup.com Overexpression of sFRP-1 has been shown to improve cardiac function and reduce infarct size after MI. nih.govnih.govresearchgate.net Conversely, some studies indicate that sFRP-1 may have complex, context-dependent roles in cardiac remodeling. nih.gov Sfrp5, another member of the family, has also been shown to be protective in MI models. frontiersin.org
Alzheimer's Disease-like Mouse Models: In models such as the 5xFAD and APP/PS1 mice, which develop amyloid plaques characteristic of Alzheimer's disease, sFRP-1 levels are found to be elevated in the brain. nih.govbiorxiv.org Genetic inactivation of Sfrp1 or treatment with sFRP-1 neutralizing antibodies in these mice reduces amyloid plaque accumulation, improves synaptic function, and prevents cognitive deficits. nih.govbiorxiv.org This implicates sFRP-1 as a key player in Alzheimer's pathogenesis. nih.gov
Transverse Aortic Constriction (TAC)-induced Heart Failure Models: The TAC model simulates pressure overload-induced heart failure. nih.govfrontiersin.org In this model, increasing the expression of sFRP-1 in the myocardium via a viral vector was found to attenuate cardiac dysfunction and reduce myocardial apoptosis, suggesting a protective role for sFRP-1 in this form of heart failure. nih.govnih.govresearchgate.net
Bleomycin-induced Lung Fibrosis Models: This model is used to study idiopathic pulmonary fibrosis. nih.gov Following bleomycin (B88199) challenge in mice, sFRP-1 levels increase. researchgate.net Recent research has shown that fibroblast-derived extracellular vesicles containing sFRP-1 can promote fibrogenesis. nih.gov Genetic deficiency of Sfrp1 in these vesicles was found to inhibit their ability to potentiate lung fibrosis, identifying vesicular sFRP-1 as a potential therapeutic target. nih.govjci.orgresearchgate.net
Assessment of Physiological and Pathological Outcomes (e.g., Bone Mass and Microarchitecture by µCT, Cardiac Hemodynamic Parameters, Cognitive Assessments, Histomorphometric Analysis, Amyloid Plaque Accumulation, Synaptic Plasticity)
A variety of sophisticated techniques are used to assess the outcomes of sFRP-1 modulation in these animal models.
Bone Mass and Microarchitecture by µCT: High-resolution micro-computed tomography (µCT) is a non-destructive imaging technique used to create 3D models of bone structure. In studies of sFRP-1 genetically modified mice, µCT analysis of femurs and vertebrae is used to quantify parameters such as trabecular bone volume (BV/TV), trabecular number, trabecular thickness, and connectivity density. oup.comnih.gov These analyses have quantitatively confirmed that sFRP-1 deletion increases trabecular bone mass, while its overexpression leads to bone loss. oup.comnih.gov
Cardiac Hemodynamic Parameters: To assess cardiac function in models like TAC, invasive hemodynamic examinations are performed. This involves measuring parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum rates of pressure rise and fall (+/- dP/dt). nih.gov These measurements provide a direct assessment of the heart's pumping ability and have shown that sFRP-1 overexpression can improve both systolic and diastolic function in the TAC model. nih.govnih.gov
Cognitive Assessments: In Alzheimer's disease models, behavioral tests are used to evaluate cognitive function. These can include tests of spatial learning and memory. Studies have shown that reducing sFRP-1 function in these mouse models can prevent the cognitive deficits that typically develop. nih.govbiorxiv.org
Histomorphometric Analysis: This involves the microscopic quantitative analysis of tissue sections. In bone research, it is used to measure parameters like mineral apposition rate (MAR) and osteoclast/osteoblast surface areas, providing dynamic information about bone remodeling. oup.comnih.gov In wound healing models, histomorphometry is used to measure wound closure and new tissue formation. nih.gov
Amyloid Plaque Accumulation: In Alzheimer's disease models, the burden of amyloid plaques in the brain is a key pathological outcome. This is typically quantified through immunohistochemical staining of brain sections. Research has demonstrated that lowering sFRP-1 function significantly reduces the accumulation of these plaques. nih.gov It has also been shown that sFRP-1 can bind to amyloid-β and is found within the plaques themselves. mdpi.com
Synaptic Plasticity: Long-term potentiation (LTP) is a cellular mechanism that underlies learning and memory, and its impairment is an early feature of Alzheimer's disease. Electrophysiological recordings in brain slices are used to measure LTP. Neutralization of sFRP-1 activity has been shown to prevent the loss of LTP in Alzheimer's mouse models, indicating a direct role for sFRP-1 in synaptic dysfunction. nih.govbiorxiv.orgresearchgate.net
Table 2: Assessment Techniques in sFRP-1 Animal Model Studies
| Assessment Technique | Parameter Measured | Disease Model Application | Key Findings Related to sFRP-1 |
|---|---|---|---|
| Micro-computed Tomography (µCT) | Bone volume, trabecular number/thickness | Osteoporosis, Bone Development | Deletion increases bone mass; overexpression decreases it. oup.comnih.gov |
| Cardiac Hemodynamics | LVSP, LVEDP, dP/dt | TAC-induced Heart Failure, MI | Overexpression can improve cardiac function. nih.govnih.gov |
| Cognitive Assessments | Learning and memory | Alzheimer's Disease | Inhibition prevents cognitive decline. nih.govbiorxiv.org |
| Histomorphometry | Bone formation/resorption rates, wound closure | Osteoporosis, Fracture Healing | Deletion increases bone formation parameters. oup.comnih.gov |
| Immunohistochemistry | Amyloid plaque burden | Alzheimer's Disease | Inhibition reduces plaque accumulation. nih.gov |
| Electrophysiology | Long-term potentiation (LTP) | Alzheimer's Disease | Inhibition prevents LTP loss, preserving synaptic plasticity. nih.govbiorxiv.org |
Drug Discovery and Development Methodologies for sFRP-1 Inhibitors
The identification and development of inhibitors for Secreted Frizzled-Related Protein-1 (sFRP-1) involve a range of sophisticated research methodologies. These strategies are designed to discover and optimize molecules that can effectively block the inhibitory action of sFRP-1 on the Wnt signaling pathway, which is crucial for processes like bone formation and hair growth.
High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is a foundational method in the discovery of novel sFRP-1 inhibitors. This technique allows for the rapid screening of vast libraries of chemical compounds to identify those that modulate the activity of sFRP-1. A common approach involves using a cell-based functional assay. For instance, a library of over 440,000 drug-like compounds was screened for their ability to inhibit human sFRP-1. nih.govresearchgate.net This was achieved by measuring the activation of the canonical Wnt signaling pathway using a T-cell factor (TCF)-luciferase reporter gene assay. nih.govresearchgate.net One of the initial hits from such a screen was a diarylsulfone sulfonamide, which demonstrated the ability to bind to sFRP-1. nih.govresearchgate.net
Quantitative high-throughput screening (qHTS) is a more advanced iteration of this method, capable of screening large and diverse chemical libraries to discover novel small molecules that inhibit protein-protein interactions, such as that between sFRP-1 and Wnt proteins. researchgate.net These screening platforms are instrumental in the initial identification of promising lead compounds that can be further developed into therapeutic agents. researchgate.netjohnshopkins.edu
Structure-Based Virtual Ligand Screening
Structure-based virtual ligand screening is a computational technique that has become a rapid, efficient, and cost-effective approach in drug development. springermedizin.de This methodology utilizes the three-dimensional structure of the target protein, in this case sFRP-1, to screen large databases of chemical compounds for their potential to bind to the protein's active site. The process involves molecular docking simulations to predict the binding affinity and mode of interaction between the ligand and the protein. springermedizin.deplos.org
In the context of sFRP-1, after a homology model of the protein is generated, molecular docking studies can reveal how it interacts with Wnt ligands. figshare.comnih.gov This information is then used to screen for small molecules or design peptides that can disrupt this interaction. figshare.comnih.gov The identified compounds are ranked based on their docking scores and binding poses, and the most promising candidates are selected for further experimental validation. springermedizin.denih.gov
NMR Spectroscopy for Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique used to study the interactions between proteins and potential inhibitors at an atomic level. mdpi.com It is particularly valuable for detecting weak binding events, which is often the case in the initial stages of drug discovery. nih.govmdpi.com In the study of sFRP-1 inhibitors, NMR can be used to confirm the binding of hit compounds identified through screening methods and to elucidate the specific amino acid residues involved in the interaction.
Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are employed to monitor changes in the chemical shifts of the protein's backbone amides upon the addition of a ligand. nih.gov These chemical shift perturbations provide a footprint of the ligand's binding site on the protein surface. mdpi.com This detailed structural information is invaluable for the rational design and optimization of more potent and selective inhibitors. nih.gov
Development of Small Molecule Inhibitors (e.g., Diarylsulfone sulfonamide, WAY-316606)
The development of small molecule inhibitors is a cornerstone of sFRP-1-targeted drug discovery. Following their initial identification through methods like HTS, these compounds undergo extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.
Diarylsulfone sulfonamides were identified as a class of sFRP-1 inhibitors through HTS. nih.govresearchgate.netacs.org Structure-activity relationship (SAR) studies were conducted to understand how different chemical modifications to the diarylsulfone sulfonamide scaffold affect its inhibitory activity. acs.orgacs.orgnih.gov This led to the development of potent and selective analogs with improved pharmaceutical profiles. acs.orgacs.org
One of the most well-studied small molecule inhibitors of sFRP-1 is WAY-316606 . This compound was developed through the optimization of an initial HTS hit. nih.govresearchgate.net Research has shown that WAY-316606 binds to sFRP-1 with a high affinity, having a dissociation constant (K(D)) of 0.08 microM, and inhibits its function with an EC(50) of 0.65 microM. nih.gov Studies have demonstrated its potential in various applications, including promoting bone formation and enhancing human hair growth ex vivo. oup.comresearchgate.netplos.orgresearchgate.netnih.gov
| Compound | Mechanism of Action | Key Research Findings |
|---|---|---|
| Diarylsulfone sulfonamide | Inhibits sFRP-1, leading to activation of the Wnt signaling pathway. acs.org | Identified through HTS; SAR studies led to potent and selective analogs. acs.orgacs.orgnih.gov |
| WAY-316606 | A highly selective inhibitor of sFRP-1. oup.com | Binds to sFRP-1 with high affinity (K(D) = 0.08 µM) and inhibits its function (EC(50) = 0.65 µM). nih.gov Promotes bone formation and hair growth in ex vivo models. oup.comresearchgate.netplos.org |
Application of Antisense Oligonucleotides (ASOs) and GapmeRs for sFRP-1 Gene Silencing
Another strategy to counteract the effects of sFRP-1 is to inhibit its production at the genetic level using antisense oligonucleotides (ASOs). ASOs are short, synthetic nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA) target. nih.govembrapa.br By binding to the sFRP-1 mRNA, ASOs can prevent its translation into a functional protein, effectively silencing the gene. nih.govresearchgate.net
GapmeRs are a specific type of ASO that are chimeric, typically containing a central block of DNA-like residues flanked by modified nucleic acid analogues, such as Locked Nucleic Acid (LNA). nih.govmdpi.comresearchgate.net This design allows GapmeRs to recruit RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid, leading to the cleavage of the target mRNA. nih.gov The use of GapmeRs to inhibit sFRP-1 expression has been shown to increase the osteoblastic differentiation of mesenchymal stem cells in culture, including cells from osteoporotic patients. researchgate.net
Neutralizing Antibodies Targeting sFRP-1
The development of neutralizing antibodies represents a targeted biological approach to inhibit sFRP-1 function. These antibodies are designed to specifically bind to the sFRP-1 protein and block its interaction with Wnt ligands or Frizzled receptors. nih.govcellsignal.com By doing so, they prevent sFRP-1 from antagonizing the Wnt signaling pathway.
The characterization of commercially available anti-sFRP-1 antibodies is crucial to ensure their specificity and reliability in research. nih.govabcam.com Studies have utilized knockout cell lines to validate the performance of these antibodies in applications such as Western Blot and immunoprecipitation. nih.gov In functional studies, neutralizing antibodies against sFRP-1 have been shown to alleviate etoposide-induced senescence in human primary retinal pigment epithelial cells, demonstrating their potential to modulate cellular processes regulated by sFRP-1. nih.gov
Nanoparticle-Mediated Delivery Systems for sFRP-1 Inhibitorsresearchgate.netnih.gov
Nanoparticle-mediated delivery systems offer a sophisticated strategy to enhance the therapeutic efficacy of Secreted Frizzled-Related Protein-1 (sFRP-1) inhibitors by improving their bioavailability, stability, and targeted delivery. nih.govresearchgate.net These systems are designed to encapsulate or otherwise associate with sFRP-1 inhibitors, protecting them from degradation and facilitating their transport to specific tissues or cells, thereby minimizing off-target effects. mdpi.comresearchgate.net Research in this area has explored various types of nanoparticles, including lipid-polymer hybrid nanoparticles and composite nanoparticles, primarily in the contexts of bone regeneration and cancer therapy. researchgate.netnih.gov
The core principle behind using nanoparticles is their ability to overcome the limitations of conventional drug delivery. nih.govjuniperpublishers.com Their small size, typically between 10 and 1000 nanometers, allows them to interact with biological systems at a cellular level. ed.ac.uk Furthermore, their surfaces can be modified with targeting ligands to actively direct the inhibitor to the desired site of action. nih.gov
Lipid-Polymer Hybrid Nanoparticles for sFRP-1 Silencing in Osteoporosis
A significant area of investigation involves the use of lipid-polymer hybrid nanoparticles (LPNPs) to deliver nucleic acid-based therapies that silence the SFRP1 gene. nih.gov This approach aims to stimulate the canonical Wnt/β-catenin pathway to promote bone formation in conditions like osteoporosis. nih.govresearchgate.net These LPNPs typically consist of a polymeric core, such as poly(lactic-co-glycolic acid) (PLGA), which encapsulates the therapeutic agent, surrounded by a lipid layer. nih.gov
In one line of research, LPNPs were developed to carry a GapmeR, a chimeric antisense oligonucleotide, designed to inhibit sFRP-1 expression. nih.gov The nanoparticles were further functionalized with an aptamer specific to mesenchymal stem cells (MSCs) to enhance bone targeting. nih.govresearchgate.net
Table 1: Characteristics of Aptamer-Functionalized Lipid-Polymer Hybrid Nanoparticles (Apt-LPNPs) for SFRP1-Silencing GapmeR Delivery nih.gov
| Characteristic | Value |
|---|---|
| Core Composition | PLGA |
| Lipid Layer Composition | DOTAP, L-α-phosphatidylcholine, DSPE-mPEG2000, DSPE-PEG2000-maleimide |
| Encapsulated Inhibitor | SFRP1-silencing GapmeR |
| Average Diameter | ~160-170 nm |
| Polydispersity Index | < 0.3 |
Research findings from studies using these targeted nanoparticles in osteoporotic mice have demonstrated significant therapeutic potential. nih.gov The key findings are summarized below:
Enhanced Biodistribution: The aptamer functionalization of the LPNPs led to a four-fold increase in accumulation in bone tissue and a ten-fold decrease in accumulation in the liver compared to non-functionalized nanoparticles. nih.govresearchgate.net
Gene Silencing Efficiency: In vitro, the aptamer-functionalized nanoparticles loaded with the SFRP1 GapmeR showed a significant reduction in SFRP1 gene expression in murine mesenchymal stem cells, comparable to positive controls. nih.gov
Improved Bone Density: Histological evaluation of osteoporotic mice treated with the targeted nanoparticles revealed a more compact trabecular bone structure and an increase in cortical bone thickness. nih.govresearchgate.net
Further studies have explored optimizing the targeting strategy by co-functionalizing the LPNPs with both the MSC-specific aptamer and alendronate, an antiresorptive drug. nih.govdovepress.com This dual-targeting approach was shown to improve bone quality and enhance bone formation in a dose-dependent manner in osteoporotic mice. nih.govconsensus.app In contrast, non-functionalized LPNPs did not produce these therapeutic effects, highlighting the necessity of a precise targeting strategy for the successful delivery of the gene therapy agent. dovepress.com
Table 2: Research Findings of Nanoparticle-Mediated sFRP-1 Silencing in Osteoporotic Mice nih.govnih.govdovepress.com
| Nanoparticle System | Key Findings |
|---|---|
| Aptamer-Functionalized LPNPs (Apt-LPNPs-SFRP1) | 4x increased bone accumulation and 10x decreased liver accumulation vs. non-targeted LPNPs. nih.gov |
| Aptamer-Functionalized LPNPs (Apt-LPNPs-SFRP1) | Resulted in more compact trabecular bone and increased cortical bone thickness. nih.gov |
| Aptamer and Alendronate Co-functionalized LPNPs | Improved bone quality and enhanced osteogenesis in a dose-dependent manner. nih.govdovepress.com |
Composite Nanoparticles for Recombinant sFRP-1 Delivery in Cancer
In the context of cancer, where sFRP-1 can act as a tumor suppressor by antagonizing the Wnt signaling pathway, nanoparticle systems have been developed to deliver the recombinant sFRP-1 protein itself. researchgate.netresearchgate.net The Wnt pathway is often aberrantly activated in cancer cells, leading to proliferation. researchgate.net
One study reported the fabrication of novel composite nanoparticles using gold nanoclusters embedded in a chitosan (B1678972) and alginate matrix. researchgate.net These nanoparticles were bound to bacterially expressed human recombinant sFRP-1. The primary goal of this approach is the targeted suppression of the Wnt pathway in cancer cells. researchgate.netresearchgate.net
The research demonstrated that these sFRP-1-loaded nanoparticles could achieve a sustained release of the functional protein. researchgate.net This targeted delivery led to an antiproliferative effect on cancer cells, which was evidenced by the reduced levels of downstream molecules in the Wnt pathway, such as β-catenin, cyclin D1, and survivin. researchgate.net Furthermore, the inherent luminescence of the gold nanoclusters was utilized for imaging and tracking the nanoparticles. researchgate.netresearchgate.net
Challenges and Future Perspectives in Sfrp 1 Inhibitor Research
Context-Dependent and Biphasic Roles of sFRP-1: Implications for Therapeutic Targeting
A significant hurdle in targeting sFRP-1 is its complex and often contradictory role in cellular processes. The function of sFRP-1 is highly context-dependent, varying with the cellular environment, the presence of other signaling molecules, and its concentration. aai.orgrndsystems.com
Initially identified as an antagonist of the Wnt signaling pathway, sFRP-1 can bind to Wnt ligands, preventing them from activating the Frizzled receptors. mdpi.comaai.org However, numerous studies have revealed that sFRP-1 can also act as a Wnt agonist, potentiating the pathway. nih.govfrontiersin.org This dual functionality is described as a biphasic role, where sFRP-1 at low concentrations may enhance Wnt signaling, while at high concentrations, it acts as an inhibitor. wikipedia.orgoaepublish.comrndsystems.comaacrjournals.org For instance, in certain cancer cells, exogenous sFRP-1 has been shown to activate the Wnt/β-catenin pathway. frontiersin.org This biphasic and context-dependent nature means that inhibiting sFRP-1 could have unintended and opposing effects depending on the tissue and disease state. For example, while sFRP-1 is often considered a tumor suppressor, some studies have linked its upregulation to poor prognosis in certain cancers. mdpi.comnih.gov This complexity is a major challenge for designing therapies that can selectively target the pathological activities of sFRP-1 without disrupting its homeostatic functions.
The table below summarizes the dual roles of sFRP-1 observed in different biological contexts.
| Biological Context | Role of sFRP-1 | Observed Effect | Citation |
| Embryonic Development | Antagonist | Inhibits Wnt signaling in Xenopus embryos. | rndsystems.com |
| Cancer | Tumor Suppressor | Loss of expression in various human cancers. mdpi.comnih.gov | mdpi.comnih.gov |
| Cancer | Oncogene | Upregulation associated with poor prognosis in gastric cancer. nih.gov Promotes stem cell phenotype in prostate cancer. frontiersin.org | frontiersin.orgnih.gov |
| Cardiovascular System | Protective | Reduces myocardial infarction size and cardiac rupture. frontiersin.org Protects against hypoxia/re-oxygenation injury. frontiersin.org | frontiersin.orgfrontiersin.org |
| Cardiovascular System | Detrimental | Overexpression associated with increased cardiovascular disease risk. oaepublish.com | oaepublish.com |
| Bone | Antagonist | Inhibition of sFRP-1 stimulates bone formation. | researchgate.net |
Potential Off-Target Effects and Systemic Considerations of Wnt Pathway Modulation
Modulating the Wnt pathway, a fundamental signaling cascade, carries the inherent risk of off-target effects and systemic complications. mdpi.com
Given that the Wnt pathway is a crucial regulator of cell proliferation and stem cell maintenance, its chronic over-activation is a significant concern. researchgate.netnih.gov Aberrant Wnt signaling is a well-established driver of tumorigenesis in various cancers. researchgate.netmdpi.com Therefore, systemic administration of sFRP-1 inhibitors, which aim to restore Wnt signaling, could inadvertently promote the growth of pre-cancerous lesions or new tumors in tissues where Wnt pathway activation needs to be tightly controlled. patsnap.com While some preclinical studies on Wnt activators have not shown an increased carcinogenic risk, the long-term consequences of systemic Wnt pathway stimulation require thorough investigation. nih.gov
The Wnt pathway is also involved in cardiovascular development and homeostasis. frontiersin.orgfrontiersin.org Dysregulation of Wnt signaling has been implicated in cardiovascular diseases. patsnap.comnih.gov While some studies suggest a protective role for sFRP-1 in the heart, others have associated its over-expression with an increased risk of cardiovascular events. oaepublish.comfrontiersin.orgfrontiersin.org There have been reports of major cardiovascular events in patients treated with other Wnt pathway modulators, and aged mice lacking sFRP-1 have also shown cardiovascular issues. nih.gov This highlights the critical need to understand the cardiovascular safety profile of sFRP-1 inhibitors.
Achieving Specificity and Selectivity of sFRP-1 Inhibitors
Developing inhibitors that are highly specific and selective for sFRP-1 is a major pharmacological challenge. The sFRP family consists of five members (sFRP-1 to sFRP-5) that share structural homology, particularly in the cysteine-rich domain (CRD) responsible for Wnt binding. aai.org An inhibitor that is not sufficiently selective may cross-react with other sFRPs, leading to a broader and potentially unpredictable modulation of the Wnt pathway. Furthermore, some compounds initially identified as Wnt pathway modulators have been found to have a range of off-target effects, underscoring the necessity for rigorous testing of inhibitor selectivity. researchgate.net The development of small molecules like WAY-316606, which selectively binds to and inhibits sFRP-1, represents a step forward in achieving the required specificity. researchgate.net
Optimizing Delivery Strategies and Pharmacokinetics for Targeted Tissues
To mitigate the risks of systemic Wnt pathway modulation, targeted delivery strategies are crucial. The non-selective nature of systemic delivery can result in variable and often low concentrations of the therapeutic agent at the desired site of action. nih.gov For instance, systemic delivery of some drugs results in less than 1% reaching the target bone tissue. nih.gov
Future research must focus on developing delivery systems that can concentrate sFRP-1 inhibitors in specific tissues, such as bone for osteoporosis treatment or tumors in oncology. nih.gov Strategies being explored include the use of nanoparticle-based carriers functionalized with targeting moieties like aptamers or alendronate to direct the therapeutic agent to mesenchymal stem cells or bone tissue, respectively. nih.govdovepress.comnih.gov Optimizing the pharmacokinetics to ensure sustained local concentrations while minimizing systemic exposure will be key to enhancing efficacy and safety. dovepress.com
The following table outlines potential targeted delivery strategies for sFRP-1 inhibitors.
| Delivery Strategy | Targeting Moiety | Target Tissue/Cell | Potential Application | Citation |
| Lipid-Polymer Nanoparticles (LPNPs) | Mesenchymal Stem Cell (MSC) Specific Aptamer | Bone Marrow MSCs | Osteoporosis | nih.govresearchgate.net |
| LPNPs | Alendronate (ALD) | Bone Surface | Osteoporosis | dovepress.comnih.gov |
| Adenovirus Vectors | N/A (viral tropism) | Specific cell types (e.g., cancer cells) | Cancer Therapy | mdpi.com |
Exploration of Combination Therapies with sFRP-1 Inhibitors
The complexity of diseases often necessitates a multi-pronged therapeutic approach. Combining sFRP-1 inhibitors with other treatments could offer synergistic effects and overcome resistance mechanisms. For example, in cancer, the epigenetic silencing of the SFRP1 gene is a common event. mdpi.comnih.gov
Research has shown that combining epigenetic-modifying drugs, such as the HDAC inhibitor romidepsin (B612169) and the methyltransferase inhibitor decitabine (B1684300), can lead to the re-expression of sFRP-1. nih.govresearchgate.net This restored sFRP-1 expression mediates the anti-tumor effects of the drug combination, suggesting a synergistic relationship. nih.gov Similarly, combining sFRP-1 inhibition with standard chemotherapy or other targeted agents could enhance treatment efficacy. mdpi.com For example, restoring sFRP-1 expression has been shown to sensitize laryngeal carcinoma cells to cisplatin. nih.gov The exploration of such combination therapies is a promising avenue for future research. mdpi.comnih.gov
Advancing Translational Research and Clinical Development of sFRP-1 Inhibitors
The journey of sFRP-1 inhibitors from laboratory research to clinical application is filled with challenges that require strategic solutions. A primary hurdle is the development of highly specific and potent small-molecule inhibitors. arvojournals.orgresearchgate.net
Initial efforts in this area have shown promise. For instance, a high-throughput screening of over 440,000 compounds led to the discovery of a diarylsulfone sulfonamide that binds to sFRP-1. researchgate.net Further optimization of this initial hit resulted in the development of WAY-316606, a compound that binds to sFRP-1 with a high affinity and inhibits its activity. nih.gov This compound has been shown to increase total bone area in a murine calvarial organ culture assay. researchgate.netnih.gov
Another compound, C1, an imino-oxothiazolidine derivative, has been identified as a non-drug antagonist of sFRP-1. oup.com It has been shown to prolong the anagen (growth) phase of human hair follicles ex vivo. oup.com
The translation of these preclinical findings into effective clinical therapies requires robust and predictive preclinical models that accurately mimic human diseases. The development of such models is crucial for evaluating the efficacy and potential off-target effects of sFRP-1 inhibitors before they are tested in humans.
A significant challenge in the clinical development of sFRP-1 inhibitors is the potential for unintended consequences due to the multifaceted role of the Wnt signaling pathway. This pathway is involved in a wide array of physiological processes, and its disruption could lead to unforeseen side effects. Therefore, a thorough understanding of the intricate mechanisms of sFRP-1 and its interactions with other signaling pathways is essential for the safe and effective clinical application of its inhibitors.
Unexplored Roles of sFRP-1 in Other Physiological and Pathological Processes
While the role of sFRP-1 in cancer and bone diseases is relatively well-studied, its involvement in other physiological and pathological processes remains largely unexplored. Recent research has begun to shed light on these new areas, revealing the broad and complex functions of this protein.
Neuroinflammation and Neurodegenerative Diseases: Recent studies have highlighted the role of sFRP-1 in neuroinflammation. embopress.org It has been found to be upregulated in various inflammatory conditions and in aged brains. embopress.org Astrocyte-derived sFRP-1 can amplify the inflammatory response of microglial cells, suggesting that it acts as a crucial link in the communication between these two cell types during neuroinflammation. embopress.org This finding opens up new avenues for research into the role of sFRP-1 in neurodegenerative diseases such as Alzheimer's disease, where neuroinflammation is a key pathological feature. embopress.orgresearchgate.net
Metabolic and Cardiovascular Diseases: There is growing interest in the role of sFRP-1 in metabolic and cardiovascular diseases. patsnap.com Dysregulated Wnt signaling has been linked to conditions like obesity, diabetes, and atherosclerosis. patsnap.comfrontiersin.org Overexpression of sFRP-1 has been shown to inhibit insulin (B600854) secretion from islet cells. frontiersin.org These findings suggest that sFRP-1 inhibitors could offer a novel therapeutic approach for these conditions. patsnap.com
Tissue Repair and Regeneration: The Wnt signaling pathway is known to play a critical role in tissue repair and regeneration. SFRP-1 has been shown to be essential for normal alveolar formation during lung development. nih.gov However, its expression in the adult lung can contribute to tissue destruction. nih.gov This dual role of sFRP-1 highlights the complexity of its function and the need for further research to understand its context-dependent effects on tissue repair and regeneration.
Cancer Stem Cells: The role of sFRP-1 in regulating cancer stem cells (CSCs) is another area that warrants further investigation. researchgate.netnih.gov While sFRP-1 is often downregulated in various cancers, its specific role in tumor initiation and the regulation of CSCs is not yet fully understood. researchgate.netnih.gov
Development of Biomarkers for Predicting Therapeutic Response to sFRP-1 Inhibition
The development of predictive biomarkers is crucial for identifying patients who are most likely to benefit from sFRP-1 inhibitor therapy. This will enable a more personalized and effective treatment approach.
SFRP-1 Expression and Methylation: The expression level of sFRP-1 itself could serve as a predictive biomarker. plos.org In prostate cancer, for example, low expression of sFRP-1 has been associated with poorer survival rates. plos.org Furthermore, the methylation status of the SFRP1 gene promoter, which can lead to its silencing, has been identified as a potential prognostic and predictive biomarker in several cancers, including pancreatic and kidney cancer. frontiersin.orgnih.govplos.org For instance, hypermethylation of the SFRP1 promoter has been linked to a poorer prognosis in patients with pancreatic ductal adenocarcinoma. frontiersin.orgnih.gov
Downstream Targets of Wnt Signaling: Given that sFRP-1 is an inhibitor of the Wnt signaling pathway, the expression levels of downstream targets of this pathway could also serve as predictive biomarkers. For example, the levels of β-catenin, a key component of the canonical Wnt pathway, have been shown to be inversely correlated with sFRP-1 expression in prostate cancer. plos.org
Table of Research Findings on Potential Biomarkers:
| Biomarker | Cancer Type | Correlation with Outcome/Response | Reference |
| Low sFRP-1 Expression | Prostate Cancer | Poorer survival rate | plos.org |
| High β-catenin Expression | Prostate Cancer | Poorer survival rate | plos.org |
| SFRP1 Promoter Hypermethylation | Pancreatic Ductal Adenocarcinoma | Poorer prognosis | frontiersin.orgnih.gov |
| SFRP1 Promoter Hypermethylation | Clear Cell Renal Cell Carcinoma | Poorer survival | plos.org |
| SFRP1 Alterations in ctDNA | Metastatic Breast Cancer | Poor response to endocrine therapy alone, but increased benefit with CDK4/6 inhibitor | frontiersin.org |
The development of reliable and robust biomarkers will be instrumental in advancing the clinical development of sFRP-1 inhibitors and ensuring their optimal use in the treatment of various diseases. Further research is needed to validate these potential biomarkers and to identify new ones that can accurately predict therapeutic response.
Q & A
Q. What experimental models are most appropriate for studying sFRP-1 inhibitor mechanisms in Wnt/β-catenin signaling?
Answer:
- In vitro models : A549 cells (wild-type and SFRP1 knockout lines) are validated for sFRP-1 expression and secretion, enabling comparative studies of Wnt pathway modulation .
- Functional assays : Use competitive binding assays (e.g., fluorescence polarization) to quantify inhibitor affinity (e.g., WAY-316606 IC50 = 0.5 μM via FP assay) .
- Secreted protein analysis : Collect concentrated cell culture media from treated vs. untreated cells to assess sFRP-1 activity via Western blot or immunoprecipitation .
Q. How do sFRP-1 inhibitors modulate Wnt signaling in cancer vs. neurological contexts?
Answer:
- Cancer : sFRP-1 inhibitors (e.g., WAY-316606) antagonize sFRP-1’s Wnt-suppressive effects, reactivating β-catenin signaling. This promotes proliferation in cancers where sFRP-1 acts as a tumor suppressor (e.g., colon cancer) .
- Neurological diseases : In Alzheimer’s disease, inhibitors may restore Wnt/β-catenin activity to mitigate neurodegeneration. Use primary neuron cultures or iPSC-derived models to validate dose-dependent effects .
Q. What validated antibodies are available for detecting sFRP-1 in experimental systems?
Answer:
- Validation criteria : Prioritize antibodies tested in SFRP1 knockout cell lines (e.g., A549 KO) to confirm specificity. Examples include clones from Abcam or PeproTech’s recombinant human sFRP-1 (32.5 kDa glycosylated protein) .
- Protocols : Standardize Western blot conditions (e.g., reducing SDS-PAGE) and include positive controls (e.g., conditioned media from sFRP-1–expressing cells) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on sFRP-1’s role as a tumor suppressor vs. promoter?
Answer:
- Context-dependent roles : In pancreatic ductal adenocarcinoma (PDAC), sFRP-1 expression increases with tumor grade and correlates with neural invasion, contrasting its tumor-suppressive role in colon cancer .
- Experimental strategies :
- Compare tissue-specific SFRP1 knockout models (e.g., pancreas vs. colon).
- Analyze epigenetic regulation (e.g., promoter methylation) across cancer types using ChIP-seq or bisulfite sequencing .
- Use co-culture systems to assess sFRP-1’s interaction with stromal components (e.g., thrombospondin-1 in PDAC) .
Q. What methodologies optimize in vivo delivery and bioavailability of sFRP-1 inhibitors?
Answer:
- Delivery systems : Encapsulate inhibitors (e.g., WAY-316606) in lipid nanoparticles to enhance blood-brain barrier penetration for neurological studies .
- Dosing regimens : In glaucoma models, intraocular injection of sFRP-1 inhibitors (e.g., downstream Wnt activators) reduces intraocular pressure (IOP) by 20–30% .
- Pharmacokinetics : Monitor inhibitor half-life in serum via LC-MS/MS, adjusting for tissue-specific degradation (e.g., liver vs. ocular tissue) .
Q. How does sFRP-1 interact with non-Wnt pathways (e.g., Hedgehog or thrombospondin-1), and what are the implications for inhibitor design?
Answer:
- Cross-pathway crosstalk :
- Hedgehog (Hh) : Gli1 transcriptionally upregulates sFRP-1, creating a feedback loop that suppresses Wnt. Dual inhibition of Hh and sFRP-1 may enhance efficacy in cancers like gastric adenocarcinoma .
- Thrombospondin-1 (TSP1) : sFRP-1 binds TSP1’s N-module (Kd = 48 nM), inhibiting α3β1 integrin-mediated cancer cell adhesion. Co-targeting sFRP-1/TSP1 interactions reduces metastasis in breast cancer models .
- Inhibitor design : Prioritize compounds with dual-binding specificity (e.g., WAY-262611) to disrupt multi-pathway interactions .
Q. What statistical approaches are critical for analyzing this compound dose-response data in heterogeneous cell populations?
Answer:
- Data modeling : Use the Ligand program (e.g., Scafit 3.10) for competitive binding curve analysis, incorporating triplicate measurements and nonlinear regression .
- Heterogeneity correction : Apply mixed-effects models to account for variability in sFRP-1 secretion levels across cell subpopulations .
Methodological Best Practices
Q. How should researchers validate sFRP-1 antibody performance in immunohistochemistry (IHC)?
Answer:
Q. What are the limitations of current sFRP-1 inhibitors in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
